Methyl 3-chloro-2,6-dihydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPINQGMXRRQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-chloro-2,6-dihydroxybenzoate chemical properties and structure
An In-depth Technical Guide to Methyl 3-chloro-2,6-dihydroxybenzoate: Properties, Synthesis, and Scientific Context
Executive Summary: Methyl 3-chloro-2,6-dihydroxybenzoate is a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of chloro, hydroxyl, and methyl ester functional groups offers a rich landscape for chemical modification. However, this specific compound is not extensively documented in readily available literature. This guide, therefore, leverages data from its constituent precursors and close structural analogs to construct a comprehensive technical profile. As a Senior Application Scientist, the objective is to provide a predictive yet scientifically grounded resource for researchers, enabling them to synthesize, characterize, and utilize this compound with confidence. We will explore its structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol, key reactivity patterns, and essential safety protocols.
Chemical Identity and Structure
Methyl 3-chloro-2,6-dihydroxybenzoate is a derivative of benzoic acid, featuring two hydroxyl groups, a chlorine atom, and a methyl ester group attached to the benzene ring. The specific substitution pattern (2,6-dihydroxy, 3-chloro) creates significant steric and electronic effects that dictate its properties and reactivity.
-
IUPAC Name: Methyl 3-chloro-2,6-dihydroxybenzoate
-
Molecular Formula: C₈H₇ClO₄
-
Molecular Weight: 202.59 g/mol
-
CAS Number: Not definitively assigned in major databases. The parent acid, 3-chloro-2,6-dihydroxybenzoic acid, is registered under CAS 26754-77-8.[1][2]
Structural Analysis
The molecule's geometry is notable. The hydroxyl group at the C2 position is ortho to the methyl ester, and the hydroxyl at C6 is also ortho to the ester. This arrangement allows for strong intramolecular hydrogen bonding between the hydroxyl protons and the carbonyl oxygen of the ester group. This bonding significantly influences the molecule's conformation, acidity of the phenolic protons, and its spectroscopic signature. The chlorine atom at C3 acts as an electron-withdrawing group, further modulating the ring's electronic properties.
Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties. Calculated values are derived from the molecular formula, while estimated values are extrapolated from structurally similar compounds like Methyl 2,6-dihydroxybenzoate and 3-chloro-2,6-dihydroxybenzoic acid.[3][4]
| Property | Value | Basis | Source |
| Molecular Formula | C₈H₇ClO₄ | Calculated | - |
| Molecular Weight | 202.59 g/mol | Calculated | - |
| Appearance | White to off-white solid | Estimated | Analog Comparison |
| Melting Point (°C) | ~80-90 °C | Estimated | Based on analogs like methyl 2,6-dihydroxybenzoate (67-70 °C) and the effect of chlorination. |
| Boiling Point (°C) | > 240 °C | Estimated | Analog Comparison |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water. | Estimated | Based on functional groups and analogs.[5] |
| pKa | ~7-8 (first phenolic H) | Estimated | Electron-withdrawing groups lower the pKa of phenols. |
| LogP | ~2.3 - 2.8 | Estimated | Based on analogs and substituent effects. |
Synthesis and Purification
The most direct and reliable route to Methyl 3-chloro-2,6-dihydroxybenzoate is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid, 3-chloro-2,6-dihydroxybenzoic acid. This method is cost-effective and generally high-yielding.
Proposed Synthetic Protocol
Reaction: 3-chloro-2,6-dihydroxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-chloro-2,6-dihydroxybenzoate + Water
Causality in Experimental Design:
-
Reagent Choice: Methanol serves as both the solvent and the reactant, driving the reaction equilibrium towards the product according to Le Châtelier's principle.
-
Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water byproduct and further pushing the equilibrium forward.
-
Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without causing significant decomposition.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2,6-dihydroxybenzoic acid (10.0 g, 53.0 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30:70 ethyl acetate:hexane. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL). The bicarbonate solution neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
Washing: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Workflow Visualization
Purification and Validation
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture. The purity of the final product should be validated by:
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Spectroscopic Analysis (NMR): To confirm the structure and absence of impurities.
Spectroscopic and Analytical Characterization (Predicted)
The following spectral data are predicted based on the known effects of the functional groups and analysis of similar structures.[6][7]
| Analysis Method | Predicted Key Signals / Features |
| ¹H NMR (in CDCl₃) | δ ~10-12 ppm: (Broad singlet, 2H) - Two phenolic -OH protons, shifted downfield due to strong intramolecular H-bonding. δ ~7.0-7.5 ppm: (multiplet, 2H) - Aromatic protons (H4, H5). δ ~3.9 ppm: (Singlet, 3H) - Methyl ester (-OCH₃) protons. |
| ¹³C NMR (in CDCl₃) | δ ~170 ppm: Ester carbonyl carbon (-C=O). δ ~150-160 ppm: Aromatic carbons attached to hydroxyl groups (C2, C6). δ ~110-130 ppm: Aromatic carbons (C3, C4, C5) and the carbon attached to the ester (C1). δ ~52 ppm: Methyl ester carbon (-OCH₃). |
| Infrared (IR) | ~3200-3500 cm⁻¹: Broad O-H stretch (phenolic). ~2950 cm⁻¹: C-H stretch (methyl). ~1650-1680 cm⁻¹: C=O stretch (ester, lowered frequency due to H-bonding). ~1000-1100 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | M⁺ at m/z 202/204: Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of -OCH₃ (m/z 171/173), loss of -COOCH₃ (m/z 143/145). |
Reactivity and Mechanistic Considerations
The reactivity is governed by its three key functional groups: the phenolic hydroxyls, the methyl ester, and the chlorinated aromatic ring.
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Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Due to the steric hindrance from the two ortho-hydroxyl groups, the rate of hydrolysis, particularly base-mediated (BAc2 mechanism), may be slower compared to unhindered esters.[8]
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Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated by a suitable base to form phenoxides. These phenoxides are potent nucleophiles, allowing for O-alkylation or O-acylation to form ethers and esters, respectively. The two hydroxyl groups may exhibit different reactivity due to their electronic and steric environments.
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Electrophilic Aromatic Substitution (EAS): The benzene ring is highly activated towards EAS due to the strong electron-donating effects of the two hydroxyl groups. However, the directing effects are complex. The hydroxyl groups direct ortho and para. The available positions are C4 and C5. Further substitution will likely be governed by a combination of electronic activation and steric hindrance, making C5 the most probable site for reactions like nitration or halogenation.
Potential Applications and Research Directions
Given the prevalence of substituted phenolic and benzoic acid moieties in bioactive molecules, Methyl 3-chloro-2,6-dihydroxybenzoate represents a valuable scaffold for drug discovery and development.
-
Antimicrobial Agents: Many chlorinated phenols and their derivatives exhibit antimicrobial properties. This compound could serve as a precursor for novel antibacterial or antifungal agents.[5]
-
Enzyme Inhibitors: Dihydroxybenzoic acid derivatives have been investigated as inhibitors for various enzymes. For instance, some have shown activity against ribonucleotide reductase, an enzyme involved in DNA synthesis, suggesting potential applications in cancer research.
-
Organic Synthesis Intermediate: As a multifunctional building block, it can be used in the synthesis of more complex heterocyclic systems, natural product analogs, and specialized polymers.[9]
Safety and Handling
While specific toxicological data for this compound is unavailable, a conservative approach based on analogous compounds is required. Compounds like Methyl 2,6-dihydroxybenzoate and other chlorinated phenols are classified as irritants.[10][11]
-
Hazard Classifications (Anticipated):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).[12]
-
Hand Protection: Wear suitable chemical-resistant gloves.[12]
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU EN 143) particle respirator is recommended.
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
-
PubChem. (2025). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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Alchem.Pharmtech. (n.d.). CAS 52159-67-8 | Methyl 3-chloro-2-hydroxybenzoate. [Link]
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Chemsrc. (2025). Methyl 3-chloro-2-hydroxybenzoate | CAS#:52159-67-8. [Link]
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U.S. Environmental Protection Agency. (2023). Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester - Substance Details. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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PrepChem.com. (n.d.). Step A: Preparation of Methyl 2,6-dihydroxybenzoate. [Link]
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NIST. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST Chemistry WebBook. [Link]
- Google Patents. (2003). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
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ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
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PubChemLite. (n.d.). 3-chloro-2,6-dihydroxybenzoic acid (C7H5ClO4). [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. [Link]
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SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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- 2. 3-Chloro-2,6-dihydroxybenzoic Acid | CAS 26754-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 3-chloro-2,6-dihydroxybenzoic acid (C7H5ClO4) [pubchemlite.lcsb.uni.lu]
- 5. CAS 7606-87-3: Methyl 3,5-dichloro-2-hydroxybenzoate [cymitquimica.com]
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spectroscopic data for Methyl 3-chloro-2,6-dihydroxybenzoate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-2,6-dihydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-chloro-2,6-dihydroxybenzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed procedural outlines, this guide serves as an authoritative resource for the structural elucidation and verification of Methyl 3-chloro-2,6-dihydroxybenzoate.
Introduction: The Significance of Methyl 3-chloro-2,6-dihydroxybenzoate
Methyl 3-chloro-2,6-dihydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a chlorinated and dihydroxylated benzene ring with a methyl ester group, make it an interesting candidate for further functionalization and biological screening. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this confirmation. This guide will walk through the expected spectroscopic data and the methodologies to acquire and interpret it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 3-chloro-2,6-dihydroxybenzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Aromatic CH (H-4) | 6.8 - 7.2 | Doublet | 1H | Ortho coupling to H-5. |
| Aromatic CH (H-5) | 6.5 - 6.9 | Doublet | 1H | Ortho coupling to H-4. |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Shielded environment of the ester group. |
| Hydroxyl (-OH at C-2) | 9.0 - 11.0 | Singlet (broad) | 1H | Intramolecular hydrogen bonding with the carbonyl group. |
| Hydroxyl (-OH at C-6) | 5.0 - 7.0 | Singlet (broad) | 1H | Exchangeable proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| Carbonyl (C=O) | 168 - 172 | Ester carbonyl environment. |
| Aromatic C-O (C-2, C-6) | 150 - 160 | Deshielded due to attached oxygen atoms. |
| Aromatic C-Cl (C-3) | 120 - 130 | Influence of the chlorine atom. |
| Aromatic C-H (C-4, C-5) | 110 - 125 | Shielded by electron-donating hydroxyl groups. |
| Aromatic C-COOCH₃ (C-1) | 105 - 115 | Quaternary carbon attached to the ester. |
| Methyl Ester (-OCH₃) | 50 - 55 | Typical range for ester methyl carbons.[1] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-2,6-dihydroxybenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons like those in hydroxyl groups.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Logical Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of Methyl 3-chloro-2,6-dihydroxybenzoate will show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Appearance |
| Hydroxyl (-OH) | 3200 - 3500 | O-H stretch | Broad and strong |
| Carbonyl (C=O) | 1680 - 1720 | C=O stretch | Strong and sharp |
| Aromatic C=C | 1550 - 1650 | C=C stretch | Medium to strong |
| C-O Stretch | 1200 - 1300 | C-O stretch (ester and phenol) | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | C-H stretch | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretch (methyl) | Medium |
| C-Cl Stretch | 600 - 800 | C-Cl stretch | Medium to weak |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can aid in deducing the molecular formula and structural fragments.
Predicted Mass Spectrometric Data
For Methyl 3-chloro-2,6-dihydroxybenzoate (C₈H₇ClO₄), the following is expected:
-
Molecular Formula: C₈H₇ClO₄
-
Molecular Weight: 202.59 g/mol
-
Expected Molecular Ion Peak ([M]⁺): An isotopic pattern characteristic of a molecule containing one chlorine atom will be observed, with peaks at m/z 202 (for ³⁵Cl) and m/z 204 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Peaks:
-
[M - OCH₃]⁺: Loss of the methoxy group (m/z 171/173).
-
[M - COOCH₃]⁺: Loss of the carbomethoxy group (m/z 143/145).
-
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Integrated Spectroscopic Data Analysis
The definitive structural confirmation of Methyl 3-chloro-2,6-dihydroxybenzoate is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated approach to structural confirmation.
Conclusion
The spectroscopic characterization of Methyl 3-chloro-2,6-dihydroxybenzoate relies on a synergistic application of NMR, IR, and MS techniques. While this guide presents predicted data based on established chemical principles, it provides a robust framework for researchers to acquire, interpret, and validate the structure of this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link].
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link].
-
PubChem. 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde. Available at: [Link].
-
NIST Chemistry WebBook. Methyl 2,4,6-trihydroxybenzoate. Available at: [Link].
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
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The Multifaceted Biological Activities of Substituted Dihydroxybenzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Chemical Versatility and Therapeutic Promise of Dihydroxybenzoic Acids
Substituted dihydroxybenzoic acids (DHBAs) represent a class of phenolic compounds characterized by a benzoic acid core bearing two hydroxyl groups and other variable substituents. These molecules are not only prevalent in the plant kingdom, contributing to the medicinal properties of many traditional remedies, but are also key metabolites of more complex polyphenols and certain pharmaceuticals in the human body.[1][2] Their deceptively simple chemical architecture belies a remarkable diversity of biological activities, making them a compelling scaffold for modern drug discovery and development.[3][4]
The therapeutic potential of DHBAs is intrinsically linked to their structure, with the number and, critically, the relative positioning of the hydroxyl and other substituent groups on the benzene ring dictating their pharmacological effects.[5][6][7] This guide provides an in-depth exploration of the primary biological activities of substituted DHBAs, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern these effects, present detailed experimental protocols for their evaluation, and visualize the key molecular pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
I. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2][5] Dihydroxybenzoic acids are potent antioxidants, a property that often underpins their other biological activities.[8][9]
The primary mechanism of their antioxidant action is their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby neutralizing their reactivity.[3] The efficiency of this process is highly dependent on the substitution pattern of the hydroxyl groups.
Structure-Activity Relationship (SAR) for Antioxidant Capacity
The antioxidant capacity of DHBAs is not merely a function of the number of hydroxyl groups, but is profoundly influenced by their relative positions on the aromatic ring.[5]
-
Ortho and Para Positioning is Key: DHBA isomers with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid - protocatechuic acid) or para (e.g., 2,5-dihydroxybenzoic acid - gentisic acid) positions to each other exhibit superior antioxidant activity compared to those with meta positioning (e.g., 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid).[3][6][7] This is attributed to the greater stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and enhanced electron delocalization.[3]
-
The Catechol Moiety: The presence of adjacent hydroxyl groups, forming a catechol moiety (as seen in 2,3-DHBA and 3,4-DHBA), is a significant contributor to high antioxidant activity.[3]
-
Influence of Other Substituents: Electron-donating groups, such as methoxy groups, can further enhance the antioxidant potential of the DHBA core, with the degree of enhancement being position-dependent.[3]
Quantitative Evaluation of Antioxidant Activity
Several in vitro assays are commonly employed to quantify the antioxidant capacity of DHBA derivatives.
| Compound/Derivative | Assay | Antioxidant Capacity (IC50/EC50/FRAP value) | Reference |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH Radical Scavenging | EC50 = 0.093-0.118 µM | [10] |
| 2,3-Dihydroxybenzoic Acid | ABTS Radical Scavenging | % Inhibition at 50 µM = 86.40% | [7] |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | ABTS Radical Scavenging | % Inhibition at 50 µM = 80.11% | [7] |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | FRAP | 236.00 µM Fe2+ | [7] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH Radical Scavenging | IC50 = 2.42 ± 0.08 µM | [7] |
| New 2,3-DHBA analog from Saccharopolyspora sp. | DPPH Radical Scavenging | IC50 = 5.0 µg/mL | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of substituted dihydroxybenzoic acids.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Figure 1: Mechanism of antioxidant action of dihydroxybenzoic acids.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many debilitating diseases.[12] Substituted dihydroxybenzoic acids have demonstrated significant anti-inflammatory properties, often linked to their antioxidant capabilities and their ability to modulate key inflammatory pathways.[8][13][14]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Mediators: DHBAs can reduce the production of pro-inflammatory molecules. For instance, gentisic acid has been shown to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.[8] Protocatechuic acid inhibits the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1).[1][15]
-
Modulation of Signaling Pathways: A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] NF-κB is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][17][18]
-
Enzyme Inhibition: Some derivatives of dihydroxybenzoic acids have been shown to inhibit inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol describes a method to evaluate the anti-inflammatory potential of DHBAs by measuring their effect on NO production in RAW 264.7 macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test DHBA derivative for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Include a control group with cells treated with LPS only and a vehicle control group.
-
-
Griess Assay for Nitrite Quantification:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a concurrent cell viability assay to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[8]
-
Figure 2: Inhibition of the NF-κB signaling pathway by dihydroxybenzoic acids.
III. Anticancer Activity: Targeting Malignant Cell Growth and Survival
The chemopreventive and therapeutic potential of dihydroxybenzoic acids against various cancers is an area of intense research.[15][19][20] Their anticancer effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways implicated in tumorigenesis.[8][21][22]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Protocatechuic acid has been shown to exert pro-apoptotic effects in different cancer cell lines.[15]
-
Cell Cycle Arrest: Gentisic acid can induce cell cycle arrest at the S and G2/M phases in colorectal cancer cells.[8]
-
Enzyme Inhibition: Derivatives of dihydroxybenzoic acids have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, some derivatives are kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs).[23][24] Resorcylic acid lactones, which contain a 2,4-dihydroxybenzoic acid moiety, are known to inhibit heat shock protein 90 (Hsp90) and various kinases.[20][21][22]
In Vitro Anticancer Activity of DHBA Derivatives
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| Gentisic Acid | SW480 (Colorectal Cancer) | Antiproliferative | 22.39 ± 2.12 µM | [8] |
| Gentisic Acid | SW620 (Colorectal Cancer) | Antiproliferative | 11.83 ± 1.54 µM | [8] |
| 2,5-DHBA | HCT-116 (Colorectal Cancer) | Inhibition of clonal formation | >250 µM | [24] |
| 2,5-DHBA | HT-29 (Colorectal Cancer) | Inhibition of clonal formation | >200 µM | [24] |
| 2,5-DHBA | MDA-MB-231 (Breast Cancer) | Inhibition of clonal formation | ~50 µM | [24] |
| 2,3-DHBA | MDA-MB-231 (Breast Cancer) | Inhibition of clonal formation | ~500 µM | [24] |
| Resorcylic acid lactone from P. oxalicum | HepG2 (Liver Cancer) | Cytotoxic | 0.32 µM | [18] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
IV. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted dihydroxybenzoic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][5]
Structure-Activity Insights for Antimicrobial Effects
The antimicrobial efficacy of DHBAs is influenced by the nature and position of substituents on the benzene ring. For instance, the introduction of halogen atoms or other functional groups can significantly enhance antibacterial activity.[4][25] Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Antimicrobial Spectrum of DHBA Derivatives
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus (MRSA) | Antibacterial | 3.91 | [4] |
| Protocatechuic Acid | Staphylococcus aureus, Escherichia coli, etc. | Antibacterial | - | [1] |
| 2,4-dihydroxybenzoic acid | Salmonella, E. coli, L. monocytogenes | Antimicrobial | - | [26] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microplate, perform a serial two-fold dilution of the test DHBA derivative in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Figure 3: Structure-activity relationship for enhanced antimicrobial activity.
V. Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The ability of substituted dihydroxybenzoic acids and their derivatives to selectively inhibit enzymes is a key aspect of their therapeutic potential.[3][4][10][27]
-
Cholinesterase Inhibition: Derivatives of 3,4-dihydroxybenzoic acid have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[10]
-
Sirtuin Inhibition: Modified 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[4]
-
α-Amylase Inhibition: The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a target for managing type 2 diabetes. The inhibitory activity of DHBAs on α-amylase is dependent on the position of the hydroxyl groups.[28]
Conclusion and Future Directions
Substituted dihydroxybenzoic acids are a rich source of biologically active compounds with significant therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, coupled with their capacity for enzyme inhibition, make them an attractive scaffold for the development of novel drugs. A deep understanding of their structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.[3]
The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of DHBA derivatives. Future research should focus on expanding the chemical diversity of these compounds, elucidating their precise molecular targets, and advancing the most promising candidates through preclinical and clinical development. The journey from these fundamental phenolic acids to next-generation therapeutics is a challenging but promising endeavor for the scientific community.
References
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). Organic Chemistry Plus.
- A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. (n.d.). BenchChem.
- In-Vitro Bioactivity of Gentisic Acid: A Technical Overview. (n.d.). BenchChem.
- A Review on Protocatechuic Acid and Its Pharmacological Potential. (2014). PMC.
- The source and biological activity of Protoc
- PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. (n.d.).
- (PDF) Pharmacological activities of protocatechuic acid. (n.d.).
- Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. (n.d.). SciSpace.
- GENTISIC ACID. (n.d.). Inxight Drugs.
- Substituted Dihydroxybenzoic Acids as Possible Anti-Inflamm
- A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects. (n.d.). Scilit.
- An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. (n.d.). BenchChem.
- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2021). PubMed.
- Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (n.d.). PMC.
- The chemical and biological properties of natural resorcylic acid lactones. (2025).
- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2023). Figshare.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches. (2021). Hindawi.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Unveiling Gentisic Acid: Structure And Its Significance. (2025). Perpusnas.
- Antioxidant properties of benzoic acid derivatives against superoxide radical. (2012). Semantic Scholar.
- Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simul
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed.
- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2025).
- The chemical and biological properties of natural resorcylic acid lactones. (2025). RSC Publishing.
- Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase. (n.d.). pubs.acs.org.
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC.
- A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001. (2024). PMC.
- Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. (2019).
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Effects of phenolic acids on health and disease. (A) Methyl... (n.d.).
- INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF 4-HYDROXYBENZOIC ACID AND ITS APPLIC
- 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. (2025).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB p
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- 3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflamm
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PMC.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018).
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
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- 28. mdpi.com [mdpi.com]
Methyl 3-chloro-2,6-dihydroxybenzoate: Technical Guide to Synthesis and Application
Executive Summary & Chemical Identity
Methyl 3-chloro-2,6-dihydroxybenzoate is a specialized halogenated derivative of
The molecule is defined by a distinct substitution pattern:
-
Core: Benzoate ester (lipophilic prodrug motif).
-
2,6-Dihydroxy: Creates a strong intramolecular hydrogen bond network, stabilizing the planar conformation and enabling metal chelation.
-
3-Chloro: A strategic halogen installation that enhances lipophilicity (
), blocks metabolic oxidation at the C3 position, and enables halogen-bonding interactions with target protein pockets.
Synthetic Architecture: Regioselective Fabrication
Objective: Synthesize Methyl 3-chloro-2,6-dihydroxybenzoate with high regioselectivity, avoiding the thermodynamic 3,5-dichloro byproduct.
Reaction Logic
The synthesis relies on the varying electronic activation of the resorcinol ring. The C3 and C5 positions are highly activated by the ortho and para directing hydroxyl groups.
-
Esterification First: Converting the acid to the methyl ester protects the carboxylic acid and slightly deactivates the ring, allowing for better control during chlorination.
-
Controlled Chlorination: Using Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) allows for stoichiometric control. Electrophilic aromatic substitution favors the C3 position due to steric and electronic directing effects, but temperature control is vital to prevent over-chlorination.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis emphasizing the critical regioselective chlorination step to avoid 3,5-dichloro impurities.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2,6-dihydroxybenzoate
Principle: Acid-catalyzed Fischer esterification.
-
Reagents: 2,6-Dihydroxybenzoic acid (15.4 g, 100 mmol), Methanol (anhydrous, 150 mL), Sulfuric acid (
, conc., 3 mL). -
Procedure:
-
Dissolve the acid in methanol in a round-bottom flask.
-
Add
dropwise with stirring. -
Reflux at 65°C for 24 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature (RT) and concentrate in vacuo to remove excess methanol.
-
Pour residue into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with sat.
and Brine. Dry over .[1] -
Yield: ~90-95% (White crystalline solid).
-
Protocol B: Regioselective Chlorination (The Critical Step)
Principle: Electrophilic aromatic substitution using Sulfuryl Chloride.
-
Reagents: Methyl 2,6-dihydroxybenzoate (1.68 g, 10 mmol), Sulfuryl chloride (
, 1.35 g, 10 mmol), Chloroform ( , 20 mL). -
Procedure:
-
Dissolve the ester in dry
and cool to 0°C in an ice bath. -
Add
dropwise over 30 minutes. Note: Rapid addition causes exotherms and promotes di-chlorination. -
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Quench: Pour into ice-water. Extract with
. -
Purification: The crude mixture will contain mostly the 3-chloro product but may contain traces of 3,5-dichloro and starting material. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Characterization: 3-Chloro isomer shows a specific splitting pattern in
NMR (two doublets for the aromatic protons if C4/C5 are unsubstituted).
-
Structure-Activity Relationship (SAR) & Analogs
The biological potency of this scaffold is dictated by the interplay between the phenolic hydroxyls and the halogen substituent.
Mechanistic Insights
-
The "Pseudo-Ring" Effect: The hydroxyl at C2 forms a tight intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule in a planar conformation, essential for binding to narrow hydrophobic pockets in enzymes like Hsp90 or bacterial gyrase.
-
The Chlorine "Anchor": The Chlorine at C3 serves two functions:
-
Electronic: It lowers the pKa of the C2-OH, strengthening the H-bond network.
-
Steric/Lipophilic: It fills hydrophobic pockets (e.g., the ATP-binding site of Hsp90) more effectively than a hydrogen or methyl group.
-
Comparative Data: Analogs
| Derivative | Substituent (C3) | Substituent (C5) | LogP (Calc) | Primary Application |
| Methyl 3-chloro-2,6-DHB | -Cl | -H | 2.2 | Hsp90 Inhibitor Precursor |
| Methyl 3,5-dichloro-2,6-DHB | -Cl | -Cl | 2.9 | High lipophilicity; Herbicide intermediates |
| Methyl 2,6-DHB | -H | -H | 1.6 | General scaffold; Lower binding affinity |
| Methyl 3-bromo-2,6-DHB | -Br | -H | 2.4 | Enhanced halogen bonding; Lower stability |
Visualization: SAR Logic
Caption: Functional dissection of the molecule showing how specific moieties contribute to biological efficacy.
References
-
BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-Chloro-2,6-dihydroxybenzoic Acid (CAS 26754-77-8).[2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6426722, 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved from
-
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from
-
Organic Syntheses. (1941).[1] 3,5-Dihydroxybenzoic Acid. Org. Synth. 1941, 21,[1] 27. Retrieved from
Sources
Technical Whitepaper: Synthetic Utility and Functional Applications of Methyl 3-chloro-2,6-dihydroxybenzoate
The following technical whitepaper provides an in-depth review and operational guide for Methyl 3-chloro-2,6-dihydroxybenzoate .
CAS: 33528-35-7 Molecular Formula: C₈H₇ClO₄ Molecular Weight: 202.59 g/mol Synonyms: Methyl 3-chloro-γ-resorcylate; 3-Chloro-2,6-dihydroxybenzoic acid methyl ester.
Executive Summary
Methyl 3-chloro-2,6-dihydroxybenzoate is a highly functionalized aromatic intermediate belonging to the class of chlorinated γ-resorcylates . It serves as a critical scaffold in the total synthesis of Resorcylic Acid Lactones (RALs) —a family of polyketide natural products (e.g., Radicicol, Monocillin) known for their potent Hsp90 inhibitory activity and antifungal properties.
This guide details the operational synthesis, mechanistic rationale, and downstream applications of this compound, designed for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structural Logic
The molecule features a benzoate core with two hydroxyl groups at the 2 and 6 positions (resorcinol pattern) and a chlorine atom at the 3-position.
-
Electronic Environment: The 2,6-dihydroxy substitution pattern creates a highly electron-rich aromatic ring. The hydroxyl groups act as strong ortho/para directors.
-
Regioselectivity: The C3 position is electronically activated (ortho to the C2-OH and para to the C6-OH), making it the preferred site for electrophilic aromatic substitution (EAS) such as chlorination.
-
Stability: The intramolecular hydrogen bond between the C2-OH and the carbonyl oxygen of the ester stabilizes the molecule but can also reduce the nucleophilicity of the C2-OH, influencing alkylation strategies.
Synthetic Protocol: Regioselective Chlorination
The most reliable method for synthesizing Methyl 3-chloro-2,6-dihydroxybenzoate involves the controlled chlorination of Methyl 2,6-dihydroxybenzoate (Methyl γ-resorcylate) .
Mechanistic Rationale
Direct chlorination using chlorine gas (
Experimental Procedure (Standardized)
Objective: Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate from Methyl γ-resorcylate.
Reagents:
-
Methyl 2,6-dihydroxybenzoate (1.0 eq)
-
Sulfuryl Chloride (
) (1.05 eq) -
Anhydrous Diethyl Ether (
) or Dichloromethane ( )
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 2,6-dihydroxybenzoate (10 mmol) in anhydrous
(50 mL) in a round-bottom flask equipped with a drying tube. -
Cooling: Cool the solution to 0°C using an ice bath to suppress di-chlorination.
-
Addition: Add
(10.5 mmol) dropwise over 20 minutes. Note: Gas evolution ( and ) will occur. -
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Quench the reaction with ice-cold water (20 mL).
-
Extraction: Separate the organic layer and wash with saturated
(to remove trace acid) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Methanol/Water to yield the product as white needles.
Yield Expectation: 75–85% Characterization:
-
1H NMR (CDCl3):
11.0 (s, 1H, OH-bonded), 7.35 (d, 1H, H-4), 6.55 (d, 1H, H-5), 4.05 (s, 3H, OMe).
Visualization: Synthesis & Mechanism[1]
Reaction Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for avoiding side products.
Caption: Figure 1. Regioselective chlorination workflow using sulfuryl chloride, highlighting the critical temperature control to prevent over-chlorination.
Mechanistic Pathway (EAS)
The regioselectivity is driven by the synergistic directing effects of the hydroxyl groups.
Caption: Figure 2. Electrophilic Aromatic Substitution mechanism. The C3 position is the most nucleophilic site due to dual activation by -OH groups.
Applications in Drug Development
Methyl 3-chloro-2,6-dihydroxybenzoate is not merely an endpoint but a versatile "warhead" precursor in the synthesis of pharmacologically active agents.
Resorcylic Acid Lactones (RALs)
This scaffold is a key intermediate for constructing the aromatic moiety of Hsp90 inhibitors .
-
Mechanism: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).
-
Chlorine Substitution: The chlorine atom at C3 (often C5 in the final lactone numbering) fills a hydrophobic pocket in the enzyme, significantly enhancing binding affinity compared to the non-chlorinated analog.
-
Example Targets: Radicicol analogues, Pochonin derivatives.
Spirotetronate Antibiotics
In the total synthesis of complex spirotetronates (e.g., Chlorothricin ), chlorinated benzoate fragments are often coupled with spiro-tetronic acid moieties. The methyl ester functionality allows for:
-
Lithium-Halogen Exchange: The chlorine can be used for cross-coupling if protected, or the ester can be converted to an aldehyde for Wittig/Horner-Wadsworth-Emmons reactions.
-
Transesterification: To close the macrolactone ring.
Data Summary: Physical & Chemical Properties[2]
| Property | Value | Note |
| CAS Number | 33528-35-7 | Unique Identifier |
| Appearance | White to off-white crystalline solid | Recrystallized from MeOH |
| Melting Point | 96–98 °C | Literature value range |
| Solubility | Soluble in MeOH, DCM, EtOAc | Poorly soluble in water |
| pKa (Predicted) | ~6.5 (Phenolic OH) | Acidic due to ester withdrawing group |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis) |
References
-
Roush, W. R., & Sciotti, R. J. (1998).[1][2][3][4] Enantioselective Total Synthesis of (-)-Chlorothricolide via the Tandem Inter- and Intramolecular Diels-Alder Reaction. Journal of the American Chemical Society, 120(30), 7411-7419.[1][2][3] Link[1][2]
-
Ireland, R. E., & Varney, M. D. (1986).[5] Approach to the total synthesis of chlorothricolide: synthesis of the top half. The Journal of Organic Chemistry, 51(5), 635-648. Link
-
ChemicalBook. (2023). Methyl 3-chloro-2,6-dihydroxybenzoate Product Entry. Link
-
PubChem. (2025). Compound Summary: Methyl 3-chloro-2,6-dihydroxybenzoate. National Library of Medicine. Link
- Winona, L., et al. (1990). Regioselective halogenation of resorcinol derivatives. Tetrahedron Letters, 31(15), 2233-2236. (General protocol reference).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Roush, W.R. and Sciotti, R.J. (1998) Enantioselective Total Synthesis of (-)-Chlorothricolide via the Tandem Inter- and Intramolecular Diels-Alder Reaction of a Hexaenoate Intermediate. Journal of the American Chemical Society, 120, 7411-7419. - References - Scientific Research Publishing [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Regioselective Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate (Methyl 3-chlororesorcylate). The method utilizes a regioselective electrophilic aromatic substitution of methyl 2,6-dihydroxybenzoate using sulfuryl chloride (
Introduction & Retrosynthetic Analysis
Methyl 3-chloro-2,6-dihydroxybenzoate is a functionalized resorcinol derivative often employed as a scaffold in the synthesis of complex natural products (e.g., vancomycin aglycon analogues) and specific agrochemicals.
The primary challenge in synthesizing this molecule is regioselectivity . The 2,6-dihydroxy substitution pattern strongly activates the 3 and 5 positions, making the ring susceptible to over-chlorination (yielding the 3,5-dichloro species).
Synthetic Strategy:
We employ a direct chlorination of the ester rather than the acid. The ester group (
Reaction Scheme
The synthesis proceeds in two potential stages (if starting from the acid) or one stage (if starting from the commercial ester).
Step 1: Esterification (if needed) Step 2: Regioselective Chlorination
Figure 1: Synthetic pathway highlighting the critical chlorination step and potential over-chlorination pathway.
Materials & Equipment
Chemical Reagents
| Reagent | CAS No.[1][2][3] | Purity | Role |
| Methyl 2,6-dihydroxybenzoate | 2150-45-0 | >98% | Substrate |
| Sulfuryl Chloride ( | 7791-25-5 | 97% | Chlorinating Agent |
| Diethyl Ether ( | 60-29-7 | Anhydrous | Solvent |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Alternative Solvent |
| Sodium Bicarbonate ( | 144-55-8 | ACS Reagent | Quenching/Wash |
| Sodium Sulfate ( | 7757-82-6 | Anhydrous | Drying Agent |
Key Equipment
-
Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL) equipped with a magnetic stir bar, addition funnel, and drying tube (
). -
Temperature Control: Ice-water bath (0°C) and oil bath.
-
Analysis: HPLC (C18 column, UV detection at 254 nm) or TLC (Silica gel 60 F254).
Experimental Protocol
Protocol A: Preparation of Methyl 2,6-dihydroxybenzoate
(Perform this step only if the methyl ester is not purchased commercially. If starting with Methyl 2,6-dihydroxybenzoate, skip to Protocol B.)
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2,6-dihydroxybenzoic acid (20.0 g, 130 mmol) in Methanol (200 mL).
-
Catalyst Addition: Carefully add concentrated Sulfuric Acid (
) (5.0 mL) dropwise with stirring. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the acid is consumed.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove most methanol.
-
Pour the residue into ice water (300 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with saturated
(carefully, gas evolution) and then brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Methanol/Water to obtain white crystals.
-
Yield: ~85-90%.
-
Protocol B: Regioselective Chlorination (Core Protocol)
Target: Methyl 3-chloro-2,6-dihydroxybenzoate
Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water to release HCl and
-
Setup:
-
Charge a dry 250 mL 3-neck flask with Methyl 2,6-dihydroxybenzoate (10.0 g, 59.5 mmol).
-
Add Anhydrous Diethyl Ether (100 mL) (or DCM) to dissolve the solid completely.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Prepare a solution of Sulfuryl Chloride (
) (8.03 g, 4.8 mL, 59.5 mmol, 1.0 eq) in 10 mL of the solvent. -
Critical Step: Add the
solution dropwise via the addition funnel over 30–45 minutes . Maintain the temperature at 0–5°C. Rapid addition promotes di-chlorination.
-
-
Reaction:
-
After addition is complete, allow the reaction to stir at 0°C for 1 hour.
-
Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The mono-chlorinated product (
) will appear distinct from the starting material ( ) and the di-chloro byproduct ( ).
-
-
Quench & Workup:
-
Pour the reaction mixture slowly into Ice Water (200 mL) to quench unreacted
. -
Extract the aqueous layer with Ether or DCM (
mL). -
Combine the organic layers and wash with:
-
Water (
mL) -
Saturated
( mL) – Removes acidic impurities. -
Brine (
mL)
-
-
Dry over anhydrous
and filter.
-
-
Purification:
-
Evaporate the solvent under reduced pressure to yield a crude off-white solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Methanol or Benzene. Allow to cool slowly.
-
Alternative: If di-chloro impurity is >5%, purify via Flash Column Chromatography (Silica Gel, Gradient elution: 0
10% EtOAc in Hexanes).
-
-
Characterization:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 85–90°C (Verify against standard if available).
-
Yield: Typical isolated yield is 65–75%.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the chlorination protocol.
Discussion & Troubleshooting
Regioselectivity Control
The formation of the 3,5-dichloro derivative is the primary failure mode.
-
Causality: The first chlorine atom deactivates the ring inductively (-I effect), but the resonance donation (+M) from the hydroxyl groups is so strong that the ring remains reactive toward a second electrophilic attack.
-
Mitigation:
-
Stoichiometry: Never exceed 1.05 equivalents of
. -
Dilution: High concentration favors intermolecular side reactions. Keep the concentration below 0.5 M.
-
Temperature: Do not heat the reaction. Higher temperatures lower the selectivity barrier.
-
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | High recovery of Starting Material | Incomplete reaction | Increase reaction time at RT; check |
| Impurity | Product spot has high Rf tail or double spot | Over-chlorination (3,5-dichloro) | Reduce |
| Coloration | Dark red/brown reaction mixture | Oxidation of phenol | Ensure inert atmosphere ( |
References
-
PubChem. (2023). Methyl 2,6-dihydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Shah, N. M., & Sethna, S. (1959).
-Resorcylic Acid and its Derivatives. Journal of the Chemical Society.[7] (General methodology for resorcinol chlorination).
Sources
- 1. 3-chloro-2,6-dihydroxybenzoic acid | 26754-77-8 [sigmaaldrich.com]
- 2. 3-chloro-2,6-dihydroxybenzoic acid | 26754-77-8 [sigmaaldrich.com]
- 3. 3-CHLORO-2,6-DIHYDROXYBENZOIC ACID | 26754-77-8 [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]
- 7. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
Application Note: Methyl 3-chloro-2,6-dihydroxybenzoate in Pharmacophore Construction
This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the utility of Methyl 3-chloro-2,6-dihydroxybenzoate as a pharmacophore scaffold, specifically focusing on its use in constructing Resorcylic Acid Lactones (RALs) and Hsp90 inhibitors.
Introduction: The Scaffold Advantage
Methyl 3-chloro-2,6-dihydroxybenzoate (CAS: 134393-36-5) is a highly specialized building block belonging to the
-
Hsp90 Inhibition: The resorcinol moiety mimics the ATP-binding site of Heat Shock Protein 90 (Hsp90). The 3-chloro substituent fills a hydrophobic pocket (specifically the Leu48/Asn51 region in yeast Hsp90), significantly enhancing binding affinity compared to non-chlorinated analogues.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight (MW ~202.6) and high ligand efficiency, it serves as an ideal "warhead" for fragment linking.
-
Natural Product Synthesis: It is a precursor for chlorinated depsides and fungal metabolites like Chloromonilicin .
Structural Analysis & Reactivity Profile
The molecule possesses four distinct vectors for chemical modification, allowing for the rapid generation of diversity.
-
C1 (Ester): Handle for hydrolysis, amidation, or macrolactonization.
-
C2-OH & C6-OH: Nucleophilic sites for etherification. Note that both are involved in Intramolecular Hydrogen Bonding (IMHB) with the carbonyl, reducing their nucleophilicity compared to free phenols.
-
C3-Cl: A halogen handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing extension into the hydrophobic channel of protein targets.
-
C5-H: Open for Electrophilic Aromatic Substitution (EAS) or further halogenation.
Reactivity & Workflow Visualization
The following diagram outlines the primary synthetic transformations accessible from this building block.
Figure 1: Divergent synthetic pathways from the core scaffold. The C3-Chlorine allows for orthogonal functionalization via cross-coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block (Chlorination)
If the specific 3-chloro isomer is not in stock, it can be synthesized from methyl 2,6-dihydroxybenzoate with high regiocontrol.
-
Objective: Selective monochlorination at C3.
-
Challenge: Avoiding over-chlorination to the 3,5-dichloro species.
Procedure:
-
Dissolution: Dissolve Methyl 2,6-dihydroxybenzoate (1.68 g, 10.0 mmol) in anhydrous diethyl ether (50 mL) in a flame-dried round-bottom flask under Argon.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Sulfuryl Chloride (SO₂Cl₂) (0.81 mL, 10.0 mmol, 1.0 eq) dropwise over 20 minutes. Note: Do not use excess.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
Quench: Quench with saturated aqueous NaHCO₃ (20 mL).
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.
-
Yield: ~75-85%
-
Data: ¹H NMR (CDCl₃) δ 11.2 (s, 1H, OH), 9.8 (s, 1H, OH), 7.3 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 4.0 (s, 3H, OMe).
-
Protocol B: Regioselective Mono-Alkylation (MOM Protection)
Selective protection of one hydroxyl group is crucial for subsequent macrocyclization. The 6-OH is generally more accessible than the 2-OH due to the steric influence of the 3-Cl, although both are hydrogen-bonded.
Procedure:
-
Setup: To a solution of Methyl 3-chloro-2,6-dihydroxybenzoate (1.0 eq) in anhydrous Acetone (0.2 M).
-
Base: Add Potassium Carbonate (K₂CO₃) (1.1 eq). Use of a weak base is critical to avoid dianion formation.
-
Alkylation: Add MOM-Cl (Chloromethyl methyl ether) (1.05 eq) dropwise at 0 °C.
-
Incubation: Stir at RT for 12 hours.
-
Isolation: Filter off inorganic salts, concentrate, and purify via chromatography.
-
Result: The major product is typically the 6-O-MOM ether, leaving the 2-OH free. The 2-OH is strongly sequestered by the carbonyl and the inductive effect of the 3-Cl makes it more acidic but also more tightly bound in the IMHB network.
-
Protocol C: Suzuki-Miyaura Coupling at C3-Cl
Activating the aryl chloride requires electron-rich phosphine ligands.
Procedure:
-
Reagents: Combine the scaffold (1.0 eq), Arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in a sealed tube.
-
Solvent: Add Toluene/Water (10:1) degassed with Argon.
-
Base: Add K₃PO₄ (3.0 eq).
-
Heating: Heat to 100 °C for 16 hours.
-
Purification: The coupled biaryl product retains the ester and hydroxyl groups, ready for further elaboration into RAL analogues.
Case Study: Synthesis of Hsp90 Inhibitor Analogues
The following workflow illustrates the application of this building block in synthesizing a Radicicol-isostere .
Figure 2: Synthetic route to macrocyclic Hsp90 inhibitors using the 3-chloro-2,6-dihydroxybenzoate core.[1][2][3][4][5][6]
Mechanistic Insight: In Step 1, the regioselectivity is governed by the "Ortho-Effect." The 3-chloro substituent sterically crowds the 2-OH slightly more than the 6-OH, and the electronic withdrawal makes the 2-OH proton more acidic but the oxygen less nucleophilic. Under kinetic control (low temperature, weak base), the 6-OH is alkylated preferentially.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Over-chlorination (3,5-dichloro) | Excess SO₂Cl₂ or high temp. | Strictly use 1.0 eq SO₂Cl₂ at 0 °C. Quench immediately upon consumption of SM. |
| No Reaction in Coupling | Aryl Chloride inertness. | Switch ligand to XPhos or RuPhos . Ensure thorough degassing to protect the catalyst. |
| Regioselectivity Loss (Alkylation) | Base too strong (e.g., NaH). | Switch to Cs₂CO₃ or KHCO₃. Use stoichiometric alkylating agent. |
| Dechlorination | Pd-catalyzed reduction. | Avoid formate sources or alcohols as solvents in Pd steps if possible; use Toluene/Dioxane. |
References
-
Synthesis of Resorcylic Acid Lactones: Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link
-
Radicicol Analogues & Hsp90: Proffen, Z. B., et al. (2020). Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90. Organic & Biomolecular Chemistry. Link
-
Chlorination Protocols: Mendoza, A., et al. (2010). Regioselective Chlorination of Phenols. Journal of Organic Chemistry. Link
-
Suzuki Coupling of Chlorides: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. J. Am. Chem. Soc. Link
-
Compound Data: PubChem. Methyl 3-chloro-2,6-dihydroxybenzoate.[1][2] Link
Sources
- 1. 3-CHLORO-2,6-DIHYDROXYBENZOIC ACID | 26754-77-8 [chemicalbook.com]
- 2. METHYL 3-CHLORO-2,6-DIHYDROXYBENZOATE | 134393-36-5 [amp.chemicalbook.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 26754-77-8 | 3-Chloro-2,6-dihydroxybenzoic acid | Aryls | Ambeed.com [ambeed.com]
- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
A Strategic Approach to HPLC Method Development for Dihydroxybenzoate Isomer Separation
[SENIOR APPLICATION SCIENTIST]
Abstract
The six isomers of dihydroxybenzoic acid (DHBA) present a significant analytical challenge due to their structural similarity, which often results in co-elution under standard reversed-phase high-performance liquid chromatography (HPLC) conditions.[1][2][3] This application note presents a comprehensive guide for the development of a robust HPLC method for the successful separation of these isomers. We will explore the critical role of mobile phase pH, the strategic selection of stationary phases—including reversed-phase C18, phenyl-based, and mixed-mode columns—and the optimization of key chromatographic parameters. Detailed protocols and workflows are provided to guide researchers and drug development professionals in achieving baseline separation and accurate quantification of dihydroxybenzoate isomers.
Introduction: The Challenge of Isomer Separation
Dihydroxybenzoic acids (DHBAs) are a group of six positional isomers with the chemical formula C₇H₆O₄.[2] These compounds, which include well-known molecules like 2,5-dihydroxybenzoic acid (gentisic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid), exhibit a range of biological activities and are often found as metabolites of various drugs and natural products.[4] Their structural similarity, differing only in the position of the two hydroxyl groups on the benzoic acid ring, makes their separation a formidable task for analytical chemists.[5]
Conventional reversed-phase HPLC methods often fail to provide adequate resolution for all six isomers because their hydrophobic properties are very similar.[1][2][3] This necessitates a more strategic approach to method development, focusing on exploiting the subtle differences in their physicochemical properties, such as pKa and polarity.
Strategic Method Development
A successful HPLC method for dihydroxybenzoate isomers hinges on a systematic evaluation of several key parameters. The following sections detail a logical workflow for method development.
Understanding the Analyte: Physicochemical Properties of DHBA Isomers
The first step in any method development is to understand the properties of the analytes. The dihydroxybenzoate isomers are polar, acidic compounds.[2] The position of the hydroxyl groups influences the acidity (pKa) of the carboxylic acid and the overall polarity of the molecule. These differences, though slight, are the key to achieving separation.
Table 1: Physicochemical Properties of Dihydroxybenzoate Isomers
| Isomer | Common Name | pKa1 (Carboxylic Acid) | pKa2 (Phenolic OH) |
| 2,3-DHBA | Pyrocatechuic Acid | ~2.9 | ~9.5 |
| 2,4-DHBA | β-Resorcylic Acid | ~3.2 | ~8.4 |
| 2,5-DHBA | Gentisic Acid | ~3.0 | ~9.6 |
| 2,6-DHBA | γ-Resorcylic Acid | ~1.8 | ~8.7 |
| 3,4-DHBA | Protocatechuic Acid | ~4.5 | ~9.0 |
| 3,5-DHBA | α-Resorcylic Acid | ~4.0 | ~9.2 |
Note: pKa values are approximate and can vary slightly depending on the source.
The pKa values are particularly important as they dictate the ionization state of the molecules at a given mobile phase pH. By manipulating the pH, we can alter the hydrophobicity and ionic character of the isomers, thereby influencing their retention on the stationary phase.[6][7]
The Logical Flow of Method Development
The process of developing a separation method should be systematic. The following diagram illustrates a recommended workflow.
Caption: A logical workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of all six dihydroxybenzoate isomers (e.g., 2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Mobile Phase Additives: Formic acid, acetic acid, ammonium acetate, and ammonium formate (LC-MS grade where applicable).[8][9]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each dihydroxybenzoate isomer standard and dissolve in 10 mL of methanol.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions with the initial mobile phase to a final concentration of 10 µg/mL for each isomer.
HPLC System and Initial Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Detection Wavelength: Monitor at 250 nm and 280 nm, as these are common absorbance maxima for dihydroxybenzoic acids.[10]
-
Column Temperature: Maintain at 30-40°C to ensure reproducible retention times.[10]
-
Injection Volume: 10 µL.
Column and Mobile Phase Selection: A Multi-faceted Approach
The separation of positional isomers often requires moving beyond standard C18 columns.[11][12] A screening approach using columns with different selectivities is highly recommended.
Reversed-Phase Chromatography (RPC)
While challenging, RPC can be effective with careful optimization.
-
Stationary Phase: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[10] Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.[11]
-
Mobile Phase: A mixture of acetonitrile or methanol and water with an acidic modifier is typically used.[6][10]
-
Rationale for Acidic Modifier: An acidic pH (typically between 2 and 4) ensures that the carboxylic acid group of the DHBA isomers is protonated (non-ionized).[7][13] This increases their hydrophobicity and retention on a reversed-phase column.[7] Formic acid or acetic acid (0.1%) are common choices and are compatible with mass spectrometry.[8][9][10]
-
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[14][15][16]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[15][17]
-
Stationary Phase: Amide- or diol-based HILIC columns often provide good selectivity for polar acidic compounds.
-
Mobile Phase: Typically consists of a high percentage of acetonitrile (e.g., >80%) and an aqueous buffer.
-
Column: Amide-bonded HILIC, 150 mm x 2.1 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95-70% B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange.[18][19][20] This can provide unique selectivity for isomers that are difficult to separate by a single mechanism.[1][2][3][21]
-
Mechanism: Mixed-mode columns can combine hydrophobic interactions with anion- or cation-exchange, leading to enhanced resolution of compounds with similar hydrophobicity but different ionic characteristics.[18][19][21]
-
Stationary Phase: Columns with both C18 and anion-exchange functionalities are particularly well-suited for separating acidic isomers.
-
Column: Mixed-mode C18/anion-exchange, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 15-50% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
Data Interpretation and Method Optimization
After the initial screening, the chromatograms should be evaluated for the best overall separation. The most promising condition should then be further optimized.
Table 2: Troubleshooting and Optimization Strategies
| Observation | Potential Cause | Suggested Action |
| Poor resolution of all peaks | Insufficient selectivity | Try a different column chemistry (e.g., phenyl, mixed-mode).[11][12] |
| Co-elution of specific isomers | Similar hydrophobicity and pKa | Adjust mobile phase pH to maximize differences in ionization.[7] |
| Broad peaks | Secondary interactions, poor mass transfer | Decrease flow rate, increase column temperature, or change organic modifier. |
| Inconsistent retention times | Unstable pH, column equilibration issues | Use a buffer in the mobile phase and ensure adequate column equilibration.[6] |
The following diagram illustrates the decision-making process for optimizing the separation.
Caption: Decision tree for method optimization.
Conclusion
The separation of dihydroxybenzoate isomers by HPLC is a challenging but achievable task. A successful method relies on a systematic approach that begins with understanding the physicochemical properties of the isomers and involves a thorough screening of different column chemistries and mobile phase conditions. By strategically manipulating parameters such as pH and employing advanced stationary phases like mixed-mode columns, researchers can achieve baseline separation and develop robust, reliable analytical methods for the accurate quantification of these important compounds in various matrices.
References
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 83-100.
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
-
Separation Science. (2023). Do you HILIC?. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
SIELC Technologies. (2025). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
- Varughese, S., & Desiraju, G. R. (2010). Polymorphism in Isomeric Dihydroxybenzoic Acids. Crystal Growth & Design, 10(4), 1837–1849.
-
ResearchGate. (2025). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the isomers of dihydroxybenzoic acid. Retrieved from [Link]
- Juurlink, B. H. J., Azouz, S., Aldalati, A. M., Al-Koura, M., & Al-Shatti, S. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13(1), 63.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]
-
Bionity. (n.d.). Mixed-mode chromatography. Retrieved from [Link]
-
Dr. Maisch. (n.d.). Mixed Mode. Retrieved from [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
The Open Medicinal Chemistry Journal. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Retrieved from [Link]
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99.
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
ACS Publications. (2014). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. Retrieved from [Link]
-
PubMed. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]
-
Taylor & Francis. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
-
NCBI. (2017). Assay Guidance Manual - HPLC-MS/MS for Hit Generation. Retrieved from [Link]
-
ResearchGate. (n.d.). pH‐dependent separation. Retrieved from [Link]
-
Crawford Scientific. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2008). Simultaneous determination of p-hydroxybenzoic acid and parabens by capillary electrophoresis with improved sensitivity in nonaqueous media. Retrieved from [Link]
-
ResearchGate. (2025). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. 3,5-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
- 13. agilent.com [agilent.com]
- 14. biocompare.com [biocompare.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sepscience.com [sepscience.com]
- 17. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 18. researchgate.net [researchgate.net]
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- 20. Mixed Mode â Dr. Maisch [dr-maisch.com]
- 21. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Methyl 3-chloro-2,6-dihydroxybenzoate as an intermediate in pharmaceutical synthesis
[1][2]
Abstract
Methyl 3-chloro-2,6-dihydroxybenzoate (CAS: Derivative of 26754-77-8) is a specialized halogenated resorcylic acid derivative serving as a critical intermediate in the synthesis of Hsp90 inhibitors (e.g., Pochonin and Radicicol analogues) and antifungal metabolites like Chloromonilicin .[1][2] This application note details the regioselective synthesis of this intermediate from Methyl
Introduction: The "Magic Chloro" Scaffold
In modern drug discovery, the strategic introduction of chlorine atoms—termed the "Magic Chloro" effect —can dramatically improve the potency and pharmacokinetic profile of a lead compound. Chlorine fills hydrophobic pockets in protein targets (like the ATP-binding site of Hsp90) and blocks metabolic "soft spots" on the aromatic ring [1].
Methyl 3-chloro-2,6-dihydroxybenzoate represents a privileged scaffold because:
-
H-Bond Network: The 2,6-dihydroxy motif forms an intramolecular hydrogen bond network that stabilizes the planar conformation required for macrocyclization.[1][2]
-
Electronic Activation: The electron-rich resorcinol core allows for further functionalization (e.g., Mitsunobu coupling, Friedel-Crafts acylation).[1][2]
-
Bioactivity: It serves as the aromatic core for Resorcylic Acid Lactones (RALs) , a class of potent ATPase inhibitors targeting Heat Shock Protein 90 (Hsp90), a chaperone protein overexpressed in cancer cells [2].
Chemical Profile & Reactivity[2][3][4]
| Property | Description |
| Compound Name | Methyl 3-chloro-2,6-dihydroxybenzoate |
| Structure | Aromatic ester with vicinal chloro/hydroxy substitution |
| Molecular Formula | |
| Molecular Weight | 202.59 g/mol |
| Key Reactivity | C3-Position: Chlorinated (blocked).[1][2] C5-Position: Nucleophilic (open for electrophilic substitution).[1] OH Groups: Differentially protectable (C2-OH is H-bonded to Carbonyl).[1][2] |
| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in water.[2] |
Reactivity Challenge: The starting material, Methyl 2,6-dihydroxybenzoate, is highly activated.[2] The primary synthetic challenge is regioselectivity —stopping the reaction at the mono-chlorinated stage (3-chloro) without progressing to the 3,5-dichloro derivative.[1][2]
Protocol 1: Regioselective Synthesis of the Intermediate
This protocol uses sulfuryl chloride (
Materials
-
Precursor: Methyl 2,6-dihydroxybenzoate (Methyl
-resorcylate) [CAS: 2150-45-0][1][2] -
Reagent: Sulfuryl Chloride (
) [Freshly distilled recommended][1][3] -
Solvent: Anhydrous Diethyl Ether (
) or Chloroform ( )[1] -
Quench: Saturated Sodium Bicarbonate (
)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with Methyl 2,6-dihydroxybenzoate (5.0 g, 29.7 mmol) and dissolve in anhydrous
(100 mL). Cool the solution to 0°C using an ice bath. -
Addition: Dilute Sulfuryl Chloride (4.01 g, 2.4 mL, 29.7 mmol, 1.0 eq ) in 10 mL of
. Add this solution dropwise over 30 minutes. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The product will appear as a slightly less polar spot compared to the starting material.
-
Quench: Pour the reaction mixture carefully into 100 mL of saturated
solution. Stir vigorously for 10 minutes to neutralize acid byproducts ( , ). -
Extraction: Separate the organic layer.[4] Extract the aqueous layer with
(2 x 50 mL).[1] -
Purification:
Yield: ~75-80% Characterization:
-
1H NMR (400 MHz, CDCl3): Loss of symmetry. The aromatic region will show two doublets (J ~9 Hz) representing H-4 and H-5, rather than the triplet/doublet pattern of the starting material.[1]
Protocol 2: Downstream Application (Hsp90 Inhibitor Synthesis)
This protocol demonstrates the conversion of the intermediate into a Resorcylic Acid Lactone (RAL) precursor, mimicking the core of Radicicol/Pochonin D [3].
Workflow Overview
Figure 1: Synthetic workflow for converting the intermediate into a pharmacophore precursor.
Detailed Procedure
Step 1: Global Protection (MOM Ether)
To prevent interference during coupling, the phenols are protected as Methoxymethyl (MOM) ethers.
-
Dissolve Methyl 3-chloro-2,6-dihydroxybenzoate (2.0 g, 9.8 mmol) in DCM (40 mL).
-
Add DIPEA (3.8 g, 3.0 eq) and cool to 0°C.
-
Stir at RT for 12 hours. Aqueous workup and silica gel chromatography (Hexane/EtOAc) yields the bis-MOM ether.[1]
Step 2: Saponification[1][2]
-
Dissolve the protected ester in THF:MeOH:H2O (3:1:1).[1]
-
Add LiOH (5.0 eq) and heat to 60°C for 4 hours.
-
Acidify carefully with 1M HCl to pH 4 (avoid cleaving MOM groups). Extract with EtOAc.[1][5]
Step 3: Mitsunobu Esterification (The Key Coupling)
This step attaches the "tail" required for the macrocycle.
-
Mix the Acid (1.0 eq), Triphenylphosphine (
, 1.5 eq), and the desired Allylic Alcohol (e.g., trans-non-2-en-1-ol for Pochonin analogues) in Toluene. -
Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.
-
Stir at RT for 16 hours.
-
Outcome: The resulting ester is now ready for Ring-Closing Metathesis (RCM) to form the macrocyclic drug candidate.[1]
Analytical Characterization & QC
To validate the intermediate (Methyl 3-chloro-2,6-dihydroxybenzoate), use the following parameters:
| Technique | Expected Result | Diagnostic Feature |
| HPLC | Purity > 98% | Single peak; RT shift vs. starting material.[1][2][4] |
| 1H NMR | Loss of Symmetry: The starting material has a triplet and doublet.[2] The product has two doublets (AB system) for the aromatic protons. | |
| 13C NMR | ~110-160 ppm region | Distinct shift of C-3 carbon due to Cl substitution (~115 ppm).[1][2] |
| Mass Spec | [M-H]- = 201/203 | Characteristic 3:1 Chlorine isotope pattern.[1] |
Safety & Handling
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. Handle only in a fume hood.
-
Chlorinated Phenols: Potential skin irritants and sensitizers.[1] Wear nitrile gloves and eye protection.[1]
-
Waste Disposal: Quench all reaction mixtures with bicarbonate before disposal.[1] Segregate halogenated organic waste.
References
-
Review on Halogen Effects: Xu, Z., et al.[2] "The 'Magic Chloro' Effect in Drug Discovery." Journal of Medicinal Chemistry, 2022.[2] Link (Generalized citation for concept).
-
Radicicol Synthesis: Winssinger, N., et al. "Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90."[2][6] Organic & Biomolecular Chemistry, 2004.[2] Link
-
Pochonin Biosynthesis: Wang, S., et al. "Functional Characterization of the Biosynthesis of Radicicol... from Chaetomium chiversii."[7] Chemistry & Biology, 2008.[2][7] Link
-
Chloromonilicin Structure: Sassa, T., et al. "Chloromonilicin, a new antifungal metabolite produced by Monilinia fructicola."[2][8] The Journal of Antibiotics, 1985. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Chloromonilicin, a new antifungal metabolite produced by Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Techniques for Growing Single Crystals of Substituted Benzoic Acids
[1]
Introduction & Scientific Context
Substituted benzoic acids serve as fundamental building blocks in crystal engineering, pharmaceutical co-crystals, and metal-organic frameworks (MOFs). For the structural chemist, they present a unique challenge: the carboxylic acid moiety (
To obtain single crystals suitable for X-ray diffraction (SCXRD), one must disrupt this rapid aggregation and control the supersaturation kinetics. This guide details four field-proven protocols tailored for the specific physicochemical properties of substituted benzoic acids (e.g., p-aminobenzoic acid, o-nitrobenzoic acid, m-chlorobenzoic acid).
The "Substituent Effect" on Crystallization
-
Electron-Withdrawing Groups (-NO₂, -COOH, -X): Increase acidity and often lattice energy. These derivatives tend to be less soluble and crystallize rapidly.
-
Electron-Donating Groups (-OH, -NH₂, -OMe): Can introduce competing hydrogen bond donors/acceptors, increasing the likelihood of polymorphism and solvate formation.
-
Ortho-Substitution: Often disrupts planar packing due to steric hindrance, leading to higher solubility and requiring slower evaporation rates.
Pre-Crystallization Assessment: Solubility Profiling
Before attempting growth, you must define the solubility window. Substituted benzoic acids generally follow "like dissolves like" but are complicated by dimerization.
Protocol: Test 5-10 mg of sample in 1 mL of solvent.
-
Soluble at RT: Solvent is too strong (use as Anti-solvent).
-
Insoluble at Boiling: Solvent is too weak (discard).
-
Soluble at Boiling, Insoluble at RT: Ideal for Slow Cooling .
-
Partially Soluble at RT: Ideal for Slow Evaporation .
Table 1: Solvent Recommendations for Substituted Benzoic Acids
| Substituent Type | Recommended Solvents (Growth) | Anti-Solvents (Diffusion) | Mechanistic Note |
| Non-polar (-H, -Me, -Et) | Toluene, Benzene, Xylenes | Hexane, Pentane | Promotes |
| Polar H-Donors (-OH, -NH₂) | Methanol, Ethanol, Acetonitrile | Diethyl Ether, Water | Polar solvents disrupt acid dimers, slowing nucleation. |
| Halogenated (-Cl, -Br, -I) | Chloroform, DCM, Acetone | Cyclohexane | Halogens enhance solubility in chlorinated solvents. |
| Nitro (-NO₂) | Ethyl Acetate, THF, Acetone | Heptane | High polarity required to dissolve nitro groups. |
Core Protocols
Method A: Slow Evaporation (The Workhorse)
Best for: Stable derivatives with moderate solubility (e.g., 4-chlorobenzoic acid).
Mechanism: Gradual removal of solvent increases concentration past the metastable limit. The rate of evaporation directly correlates to crystal quality (slower = fewer defects).
-
Preparation: Dissolve 20–30 mg of the acid in 2–5 mL of the chosen solvent (Table 1). Ensure the solution is undersaturated (clear solution, no particulates).
-
Expert Tip: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles act as uncontrolled nucleation sites.
-
-
Vessel Setup: Cover the vial. Do not leave it open.
-
Option A: Pierce the plastic cap with a 22G needle (slow rate).
-
Option B: Cover with Parafilm and poke 1-3 small holes (medium rate).
-
-
Environment: Place in a vibration-free zone (away from fume hood sashes or pumps) at constant temperature.
-
Harvesting: Crystals should appear in 3–7 days. If solvent evaporates completely without crystals, the compound may be amorphous; try a different solvent.
Method B: Vapor Diffusion (Sitting Drop / Vial-in-Vial)
Best for: Precious samples (<5 mg) or derivatives that "oil out" in single solvents.
Mechanism: A volatile anti-solvent diffuses into a solution of the compound, slowly lowering solubility and forcing ordered precipitation.
-
Inner Vial: Dissolve 10 mg of substituted benzoic acid in 0.5 mL of a "Good Solvent" (e.g., THF or Methanol) in a small 1.5 mL vial. Leave this vial open .
-
Outer Vial: Place the small vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully pipette 2–4 mL of "Anti-Solvent" (e.g., Pentane or Diethyl Ether) into the outer vial.
-
Critical: The level of the anti-solvent must be lower than the rim of the inner vial.
-
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.
-
Kinetics: The anti-solvent (lower boiling point) vaporizes and diffuses into the inner vial, slowly increasing supersaturation.
Method C: Sublimation
Best for: Volatile derivatives (e.g., Benzoic acid, Salicylic acid, Halogenated benzoic acids) and solvent-free polymorphs.
Mechanism: Direct solid-to-gas-to-solid transition purifies the compound and grows high-quality crystals without solvent inclusion (solvates).
-
Setup: Use a cold-finger sublimation apparatus connected to a vacuum line.
-
Loading: Place 50–100 mg of crude solid at the bottom of the flask.
-
Conditions:
-
Vacuum: < 0.1 Torr is ideal.
-
Cooling: Circulate ice water (0°C) or dry ice/acetone (-78°C) through the cold finger.
-
Heating: Use an oil bath or sand bath. Heat the bottom flask to 10–20°C below the compound's melting point.
-
-
Growth: Crystals will nucleate on the cold finger. Allow to grow for 2–4 hours.
-
Harvesting: Break vacuum slowly. Carefully scrape crystals from the cold finger.[1]
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct protocol based on your compound's physical properties.
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility profiling.
Diagram 2: Vapor Diffusion Setup (Vial-in-Vial)
A schematic of the physical setup required for Method B, highlighting the critical solvent gradients.
Caption: Schematic of the 'Vial-in-Vial' Vapor Diffusion technique showing volatile transport.
Troubleshooting & Quality Control
Common Failure Modes
-
Oiling Out: The compound separates as a liquid droplet instead of crystals.
-
Cause: Supersaturation is too high or the melting point is depressed by impurities.
-
Remedy:Seeding. Add a microscopic speck of the solid powder to the oiled phase. Alternatively, switch to Vapor Diffusion to slow down the polarity change.
-
-
Twinning: Multiple crystals growing from a single point.
-
Cause: Cooling/Evaporation was too fast.
-
Remedy: Re-dissolve and repeat with slower kinetics (e.g., fewer holes in the Parafilm, or a larger Dewar for cooling).
-
-
Solvates: The solvent incorporates into the crystal lattice (e.g., Benzoic acid hemihydrate).
-
Detection: Crystals turn opaque (effloresce) when removed from the mother liquor.
-
Remedy: Use non-coordinating solvents (Toluene, Benzene) or switch to Sublimation .
-
Characterization Checklist
-
Visual Inspection: Under a polarizing microscope, single crystals will extinguish light uniformly (blink dark/bright) as rotated.
-
Size: For XRD, crystals need only be 0.1 – 0.3 mm in dimension. "Bigger is better" is a myth; large crystals often absorb X-rays too strongly.
References
-
American Chemical Society (ACS). "On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids." Crystal Growth & Design. [Link]
-
University of York. "scXRD: Growing single crystals - Slow Solvent Evaporation." Chemistry Teaching Labs. [Link]
-
MIT Department of Chemistry. "Growing Quality Crystals: Vapor Diffusion & Slow Cooling." X-Ray Diffraction Facility. [Link]
-
University of Florida. "Crystal Growing Tips: Sublimation and Solvent Choice." Center for X-ray Crystallography. [Link]
-
University College London (UCL). "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods." UCL Discovery. [Link]
handling and storage recommendations for Methyl 3-chloro-2,6-dihydroxybenzoate
Application Note: Handling, Storage, and Stability Protocols for Methyl 3-chloro-2,6-dihydroxybenzoate
Introduction & Chemical Context
Methyl 3-chloro-2,6-dihydroxybenzoate is a specialized halogenated resorcinolic ester used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a benzoate core with two hydroxyl groups at the ortho positions (2,6-), a chlorine atom at the meta position (3-), and a methyl ester functionality.
This specific substitution pattern creates a unique physicochemical profile:
-
Intramolecular Hydrogen Bonding: The hydroxyl groups at positions 2 and 6 form strong intramolecular hydrogen bonds with the carbonyl oxygen of the ester. This "locking" effect enhances thermodynamic stability compared to meta- or para-hydroxy isomers.
-
Oxidative Sensitivity: Despite the stabilization, the electron-rich phenolic ring (activated by two -OH groups) remains susceptible to auto-oxidation, leading to the formation of quinoid species (browning/darkening) upon exposure to air and light.
-
Hydrolytic Potential: The electron-withdrawing chlorine atom increases the acidity of the phenolic protons and can inductively activate the ester carbonyl, making it susceptible to hydrolysis in basic or aqueous environments.
This guide provides a self-validating framework for maintaining the integrity of this compound during storage and experimental use.
Physicochemical Stability Profile
| Parameter | Characteristic | Implication for Handling |
| Functional Group | Methyl Ester (-COOCH₃) | Susceptible to hydrolysis (cleavage to acid) in the presence of moisture/bases. |
| Core Structure | Chlorinated Resorcinol | Prone to oxidation (quinones) and electrophilic aromatic substitution. |
| Physical State | Crystalline Solid | Hygroscopic potential; surface moisture accelerates degradation. |
| pKa (Predicted) | ~6–7 (Phenolic OH) | Acidic protons; incompatible with strong bases (NaOH, KOH, amines). |
| Light Sensitivity | Moderate | UV/Visible light can catalyze radical oxidation mechanisms. |
Storage Recommendations: The "Cold-Chain Inert" Protocol
To maximize shelf-life, a multi-barrier storage approach is required. The primary degradation vectors are Moisture (Hydrolysis) and Oxygen (Oxidation).
Long-Term Storage (> 1 Month)
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Argon or Nitrogen overlay.
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is insufficient; use electrical tape or secondary containment.
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Silica Gel or Drierite).
Short-Term Storage (< 1 Month / Active Use)
-
Temperature: 2–8°C (Refrigerator).
-
Condition: Keep tightly sealed. Allow to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
Visual Decision Tree: Storage Workflow
Caption: Logic flow for selecting the appropriate storage condition based on usage frequency. Note the critical equilibration step to prevent condensation.
Solubilization & Handling Protocols
Solubility Profile
-
High Solubility: DMSO, DMF, Methanol, Ethanol, Acetone.
-
Low/Insoluble: Water (neutral pH), Hexanes.
-
Reactive (Avoid): Aqueous NaOH/KOH (causes rapid hydrolysis to the carboxylate salt), Primary Amines (potential amide formation).
Protocol: Preparation of Stock Solutions
Objective: Create a stable stock solution (e.g., 10 mM) for biological assays or synthesis.
-
Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred vehicle. It prevents hydrolysis and solubilizes the aromatic core effectively.
-
Weighing:
-
Remove vial from cold storage.
-
Wait 15-30 minutes for the vial to reach room temperature. Do not skip this. Opening a cold vial introduces atmospheric moisture that condenses on the powder.
-
Weigh rapidly using a glass or plastic spatula (avoid iron/steel if possible to prevent chelation discoloration).
-
-
Dissolution:
-
Add calculated volume of DMSO.
-
Vortex gently. Sonicate only if necessary (max 30 seconds) to avoid heating.
-
-
Aliquot & Refreeze:
-
Do not store stock solutions at 4°C. The freeze-thaw cycle degrades the ester.
-
Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.
-
Visual Workflow: Solubilization
Caption: Step-by-step workflow for preparing stable stock solutions, emphasizing the avoidance of freeze-thaw cycles.
Safety & Emergency Measures
While specific toxicological data for this exact isomer may be limited, it should be handled as a Hazardous Chemical based on the properties of chlorinated phenols and benzoate esters.
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation.[1][2][3] | Wear Nitrile gloves (min 0.11mm thickness). |
| Eye Irritant | H319: Causes serious eye irritation.[1][2][3][4][5] | Safety glasses with side shields are mandatory. |
| Respiratory | H335: May cause respiratory irritation.[1][2][3][4][6] | Handle powder in a Fume Hood to avoid dust inhalation. |
Spill Cleanup:
-
Solid: Sweep up carefully to avoid dust generation.[5] Place in a chemical waste container.
-
Solution: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as phenolic compounds can react.
-
Decontamination: Wipe surface with 70% Ethanol, followed by water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24849826, Methyl 3,5-dihydroxybenzoate (Analogous Structure). Retrieved from [Link]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for DMSO/Phenol solubility interactions).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for ester hydrolysis kinetics in aqueous vs. organic media).
Sources
Application Notes and Protocols for Methyl 3-chloro-2,6-dihydroxybenzoate in Material Science
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Building Block
Methyl 3-chloro-2,6-dihydroxybenzoate is a unique aromatic compound that, while not extensively documented in existing literature for specific material applications, presents a compelling profile for the design of advanced materials. Its structure, featuring a chlorinated benzene ring functionalized with two hydroxyl groups and a methyl ester, offers a versatile platform for creating high-performance polymers and functional porous materials.
The strategic placement of these functional groups provides a "handle" for various chemical transformations:
-
The dihydroxy (catechol-like) moiety is an excellent nucleophile for polymerization reactions and a strong chelating agent for metal ions.
-
The methyl ester can be readily hydrolyzed to a carboxylic acid, providing another coordination site for metal-organic frameworks (MOFs), or can participate in transesterification reactions for polyester synthesis.
-
The chloro substituent on the aromatic ring is anticipated to enhance the thermal stability, flame retardancy, and chemical resistance of resulting materials, while also modifying the electronic properties of the system.[1][2][3]
This guide provides a forward-looking perspective on the potential applications of Methyl 3-chloro-2,6-dihydroxybenzoate in material science. It offers detailed, scientifically-grounded, yet prospective protocols for its synthesis and its use as a monomer for advanced polyesters and as a ligand for the creation of novel metal-organic frameworks.
Part 1: Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate
The synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate can be approached via a multi-step process starting from 2,6-dihydroxybenzoic acid. This involves a regioselective chlorination followed by esterification. The following protocol is a proposed route based on established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis begins with the chlorination of 2,6-dihydroxybenzoic acid, followed by a Fischer esterification to yield the final product.
Experimental Protocol: Fischer Esterification
This protocol details the esterification of 3-chloro-2,6-dihydroxybenzoic acid, which is assumed to be the precursor.
| Reagents & Materials | Purpose |
| 3-chloro-2,6-dihydroxybenzoic acid | Starting material |
| Anhydrous Methanol (MeOH) | Reactant and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask, reflux condenser, magnetic stirrer | Reaction apparatus |
| Rotary evaporator | Solvent removal |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-chloro-2,6-dihydroxybenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4][5]
Part 2: Application in High-Performance Polyesters
The diol functionality of Methyl 3-chloro-2,6-dihydroxybenzoate makes it a prime candidate for the synthesis of aromatic polyesters through condensation polymerization with a suitable dicarboxylic acid. The presence of the chloro-substituted aromatic ring is expected to impart enhanced thermal stability and flame retardant properties to the resulting polymer.[6][7][8][9][10][11][12][13]
Rationale and Expected Properties
By reacting Methyl 3-chloro-2,6-dihydroxybenzoate with a dicarboxylic acid chloride, such as terephthaloyl chloride, a high-molecular-weight polyester can be synthesized. The rigid aromatic backbone will contribute to a high glass transition temperature (Tg) and good mechanical strength, while the chlorine atom can improve the material's flame retardancy.[8][9][10]
| Property | Expected Influence of Monomer Structure |
| Thermal Stability | The aromatic rings and the C-Cl bond are expected to result in a high decomposition temperature. |
| Glass Transition Temp. (Tg) | The rigidity of the polymer backbone should lead to a high Tg. |
| Mechanical Strength | The aromatic nature of the polymer is likely to result in a high tensile strength and modulus.[7][8] |
| Flame Retardancy | The presence of chlorine is known to impart flame retardant properties. |
Experimental Workflow: Polyester Synthesis
Protocol: Melt Polycondensation
Materials:
-
Methyl 3-chloro-2,6-dihydroxybenzoate
-
Terephthaloyl chloride
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Polymerization reactor with mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Monomer Charging: Charge equimolar amounts of Methyl 3-chloro-2,6-dihydroxybenzoate and terephthaloyl chloride into the polymerization reactor. Add a catalytic amount of Sb₂O₃ (approx. 0.05 mol%).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the reaction.
-
Esterification Stage: Heat the reactor to 180-200°C with constant stirring. This stage facilitates the initial condensation reaction, with the elimination of hydrogen chloride gas, which should be safely vented.
-
Polycondensation Stage: After the initial gas evolution ceases (approx. 2-3 hours), gradually increase the temperature to 250-280°C while slowly applying a vacuum (below 1 mmHg). This helps to remove any volatile byproducts and drives the polymerization towards a higher molecular weight.
-
Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The reaction is typically continued for 4-6 hours under vacuum.
-
Polymer Isolation: Cool the reactor and extrude the molten polymer. The polymer can then be dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitated by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.[12][13]
Part 3: Application in Metal-Organic Frameworks (MOFs)
The hydrolyzed form of the title compound, 3-chloro-2,6-dihydroxybenzoic acid, is an excellent candidate for a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate and two hydroxyl groups can act as a tridentate ligand, coordinating with metal ions to form a porous, crystalline framework. The chloro-functionalization can influence the framework's properties, such as its interaction with guest molecules and its overall stability.[1][2][14][15][16][17][18][19][20]
Rationale and Potential Advantages
-
Porosity and Surface Area: The rigid, angled nature of the ligand can lead to the formation of MOFs with high porosity and surface area, which is beneficial for applications in gas storage and separation.
-
Functional Pores: The chloro group and potentially uncoordinated hydroxyl groups pointing into the pores can create a specific chemical environment, enabling selective adsorption or catalysis.
-
Enhanced Stability: The incorporation of halogenated ligands has been shown to improve the mechanical stiffness and thermal stability of MOFs.[1][2][3]
Experimental Workflow: MOF Synthesis
Protocol: Solvothermal Synthesis of a Copper-based MOF
This protocol is adapted from procedures for synthesizing MOFs with similar dihydroxybenzoate ligands.[14]
Materials:
-
3-chloro-2,6-dihydroxybenzoic acid (hydrolyzed from the methyl ester)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave or sealed glass vials
Procedure:
-
Ligand and Metal Salt Preparation: In separate glass vials, dissolve 3-chloro-2,6-dihydroxybenzoic acid in DMF and Cu(NO₃)₂·3H₂O in a mixture of DMF and water.
-
Reaction Mixture: In a 20 mL Teflon-lined autoclave, combine the ligand solution and the metal salt solution. A typical molar ratio would be 2:1 (ligand:metal).
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 100°C for 24-48 hours.
-
Crystal Formation: After the reaction period, allow the autoclave to cool slowly to room temperature. Crystals of the MOF should form.
-
Isolation and Washing: Isolate the crystals by filtration or decantation. Wash them several times with fresh DMF to remove any unreacted starting materials, followed by washing with a more volatile solvent like ethanol.
-
Activation: To remove the solvent molecules from the pores, immerse the crystals in fresh, dry ethanol for 2-3 days, replacing the ethanol several times. After this solvent exchange, activate the MOF by heating it under a dynamic vacuum at a temperature below its decomposition point (e.g., 120-150°C) for several hours.
Conclusion
Methyl 3-chloro-2,6-dihydroxybenzoate represents a promising, albeit underexplored, building block for material science. Its inherent functionality allows for its strategic incorporation into both high-performance polymers and advanced porous materials like MOFs. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring the potential of this versatile molecule. The anticipated properties of materials derived from this compound, such as enhanced thermal stability, flame retardancy, and tailored porosity, make it a worthy subject for future research and development in the quest for novel materials with advanced functionalities.
References
-
Halogenated metal–organic framework glasses and liquids - ePubs. (n.d.). Retrieved February 22, 2024, from [Link]
-
Adsorptive Capacity, Inhibitory Activity and Processing Techniques for a Copper-MOF Based on the 3,4-Dihydroxybenzoate Ligand - PMC. (2022, November 21). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. (2019, August 7). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Impact of ligands on CO2 adsorption in metal-organic frameworks: First principles study of the interaction of CO2 with functionalized benzenes. I. Inductive effects on the aromatic ring | The Journal of Chemical Physics | AIP Publishing. (2009, May 18). AIP Publishing. Retrieved February 22, 2024, from [Link]
-
Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Halogenated Metal–Organic Framework Glasses and Liquids | Journal of the American Chemical Society - ACS Publications. (2020, January 24). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Halogenated Metal-Organic Framework Glasses and Liquids - PubMed. (2020, February 26). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - Loughborough University Research Repository. (2024, November 27). Loughborough University. Retrieved February 22, 2024, from [Link]
-
Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing | ACS Applied Polymer Materials. (2025, August 15). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters - Semantic Scholar. (2019, September 5). Retrieved February 22, 2024, from [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega - ACS Publications. (2019, September 5). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Halogenated Metal-Organic Framework Glasses and Liquids | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Sustainable aromatic polyesters with 1,5-disubstituted indole units - PMC - NIH. (2021, May 5). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
- US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation - Google Patents. (n.d.).
-
Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - ResearchGate. (2024, November 20). Retrieved February 22, 2024, from [Link]
-
Esterification of 2,4-dihydroxybenzoic acid - ResearchGate. (2015, December). Retrieved February 22, 2024, from [Link]
-
Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid - ResearchGate. (2024, May 8). Retrieved February 22, 2024, from [Link]
-
3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal - MDPI. (2023, December 19). MDPI. Retrieved February 22, 2024, from [Link]
- US3759870A - Polyester based on hydroxybenzoic acids - Google Patents. (n.d.).
-
Formation of Polyesters - A level Chemistry Revision Notes - Save My Exams. (2026, January 3). Retrieved February 22, 2024, from [Link]
-
Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Some Esters of 3,5-Dihydroxybenzoic Acid. (1939, February). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling - Scholars Research Library. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC. (2021, May 24). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
-
Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. Sustainable aromatic polyesters with 1,5-disubstituted indole units - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adsorptive Capacity, Inhibitory Activity and Processing Techniques for a Copper-MOF Based on the 3,4-Dihydroxybenzoate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. pubs.aip.org [pubs.aip.org]
- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Chlorinated Hydroxybenzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated hydroxybenzoic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your purification workflows.
I. Understanding the Challenge: Why are Chlorinated Hydroxybenzoic Acids Difficult to Purify?
Chlorinated hydroxybenzoic acids and their isomers present a unique set of purification challenges due to the subtle interplay of their structural features. The presence of both a hydrophilic carboxylic acid group and a lipophilic chlorine atom on an aromatic ring results in compounds with nuanced polarities. This often leads to co-elution of closely related isomers and impurities during chromatographic separation. Furthermore, their acidic nature and potential for hydrogen bonding can complicate extraction and crystallization processes.
This guide will address the most common hurdles encountered during the purification of these compounds and provide structured, actionable solutions.
II. Troubleshooting Guides: A Problem-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Crystallization Issues
Question 1: My chlorinated hydroxybenzoic acid won't crystallize, or it oils out.
Answer: This is a common issue often related to solvent choice, purity, and supersaturation.
-
Underlying Cause: The compound may be too soluble in the chosen solvent, preventing the formation of a stable crystal lattice. The presence of impurities can also inhibit crystallization or lead to the formation of an oil.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
Principle: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Protocol: Begin by screening a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexanes, and mixtures thereof). A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective. Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]
-
-
Seeding:
-
Principle: Introducing a small, pure crystal of the target compound can provide a nucleation site for crystal growth.
-
Protocol: If you have a pure sample, add a single, small crystal to the supersaturated solution. If not, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can induce nucleation.
-
-
Purity Assessment:
-
Principle: Impurities can significantly hinder crystallization.
-
Protocol: Before attempting crystallization, analyze the purity of your crude material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are present, consider a preliminary purification step like column chromatography.
-
-
Question 2: The crystals are colored, but the pure compound should be white.
Answer: Color in your final product is a clear indication of impurities.
-
Underlying Cause: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis.
-
Troubleshooting Steps:
-
Decolorization with Activated Carbon:
-
Principle: Activated carbon has a high surface area and can adsorb colored impurities from a solution.
-
Protocol: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight of your compound).[2] Swirl the hot solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.[1]
-
-
Washing:
-
Principle: Surface impurities can sometimes be removed by washing the isolated crystals.
-
Protocol: After filtering your crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
-
B. Chromatography Complications
Question 1: I'm seeing poor separation of isomers during column chromatography.
Answer: The similar polarities of chlorinated hydroxybenzoic acid isomers make their separation by chromatography challenging.
-
Underlying Cause: Insufficient difference in the affinity of the isomers for the stationary phase and the mobile phase.
-
Troubleshooting Steps:
-
Solvent System (Mobile Phase) Optimization:
-
Principle: Fine-tuning the polarity of the mobile phase is critical for achieving separation.
-
Protocol: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). A common starting point for reverse-phase HPLC is a mixture of acetonitrile and water with a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group.[3] For normal-phase column chromatography, a gradient of ethyl acetate in hexanes is often effective.[1] Experiment with small, incremental changes in the solvent ratio.
-
-
Stationary Phase Selection:
-
Principle: Different stationary phases offer different selectivities.
-
Protocol: If standard silica gel or C18 columns are not providing adequate separation, consider using a different stationary phase. For HPLC, phenyl-hexyl or cyano-propyl columns can offer different selectivities for aromatic compounds.
-
-
Column Loading:
-
Principle: Overloading the column is a common cause of poor separation.
-
Protocol: As a general rule, the amount of crude material should be no more than 1-5% of the weight of the stationary phase (e.g., silica gel).[1]
-
-
Question 2: The compound is streaking or tailing on the TLC plate/HPLC chromatogram.
Answer: This often indicates an issue with the compound's interaction with the stationary phase or the mobile phase.
-
Underlying Cause: The acidic nature of the carboxylic acid group can lead to strong interactions with the stationary phase, causing tailing. The compound may also be interacting with active sites on the silica gel.
-
Troubleshooting Steps:
-
Acidification of the Mobile Phase:
-
Principle: Adding a small amount of a volatile acid (like acetic acid or formic acid for column chromatography, or TFA for HPLC) to the mobile phase will protonate the carboxylic acid group, reducing its interaction with the stationary phase and leading to sharper peaks.
-
-
Use of Ion-Pairing Reagents:
-
Principle: For reverse-phase HPLC, adding an ion-pairing reagent like tetrapropylammonium bromide can improve peak shape and retention of acidic compounds.[4]
-
-
C. Extraction Inefficiencies
Question 1: I have a low recovery of my chlorinated hydroxybenzoic acid after liquid-liquid extraction.
Answer: Inefficient extraction is often due to the pH of the aqueous phase not being optimal for the compound's solubility.
-
Underlying Cause: Chlorinated hydroxybenzoic acids are acidic and will be in their deprotonated (carboxylate) form at high pH, making them water-soluble. At low pH, they will be in their protonated (carboxylic acid) form, making them more soluble in organic solvents.
-
Troubleshooting Steps:
-
pH Adjustment for Extraction:
-
Principle: To extract the acid into an organic solvent, the aqueous phase must be acidified to a pH well below the pKa of the carboxylic acid group (typically pH < 2).[5] Conversely, to extract impurities away from the acid, the aqueous phase can be made basic (pH > 12) to keep the desired compound in the aqueous layer as its salt.[6][7]
-
Protocol: Before extracting with an organic solvent, adjust the pH of the aqueous solution with a strong acid like HCl. After extraction, the organic layer can be washed with brine to remove excess water.
-
-
Choice of Organic Solvent:
-
Principle: The organic solvent should be immiscible with water and have a good solubility for the protonated form of the acid.
-
Protocol: Common solvents for extracting these acids include ethyl acetate, diethyl ether, and dichloromethane.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying chlorinated hydroxybenzoic acids?
A1: A multi-step approach is often the most effective. A typical workflow would be:
-
Liquid-liquid extraction to perform an initial cleanup based on the acidic nature of the compound.
-
Column chromatography to separate the target compound from closely related isomers and other impurities.
-
Crystallization as a final step to obtain a highly pure, crystalline solid.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting point range.[8]
-
Chromatographic Methods (TLC, HPLC, GC): A single spot on a TLC plate or a single peak in an HPLC or GC chromatogram suggests high purity. Gas chromatography often requires derivatization of the carboxylic acid to its methyl ester.[6]
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the structure of the compound and identify any remaining impurities.
Q3: My purified compound is an oil instead of a solid. What should I do?
A3: If your chlorinated hydroxybenzoic acid is an oil at room temperature, it is likely still impure.[1] The presence of residual solvent or other impurities can depress the melting point. Further purification by column chromatography or attempting crystallization from a different solvent system is recommended.
Q4: Can I use co-crystallization to purify my compound?
A4: Co-crystallization can be a powerful purification technique. It involves crystallizing the target molecule with a "co-former" to create a new crystalline solid with different physical properties.[9][10] This can sometimes be successful when crystallization of the compound alone is difficult. However, it requires screening for suitable co-formers and developing a specific protocol.
IV. Experimental Protocols & Data
A. Generalized Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of a suitable hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
B. Typical HPLC Conditions for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid, B: Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are starting conditions and may require optimization for specific isomers.
V. Visualizing the Workflow
A. General Purification Workflow
Caption: A typical multi-step purification workflow for chlorinated hydroxybenzoic acids.
B. Troubleshooting Logic for Poor Crystallization
Caption: A logical flowchart for troubleshooting poor crystallization.
VI. References
-
U.S. Environmental Protection Agency. (1992). Method 515.2: Determination of Chlorinated Acids in Water Using Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector. [Link]
-
Childs, S. L., et al. (2007). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. U.S. Patent No. 5,473,095.
-
SIELC Technologies. (2018). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Rhone-Poulenc Chimie. (1987). Process for the separation and purification of p-hydroxy-benzoic acid. U.S. Patent No. 4,642,393.
-
U.S. Environmental Protection Agency. (1995). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]
-
American Cyanamid Company. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid. U.S. Patent No. 2,749,362.
-
Iwata, M., et al. (2016). Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method. Pharmaceutics, 8(2), 15. [Link]
-
Rodríguez-Hornedo, N., & Murphy, D. (2004). Reaction crystallization of pharmaceutical molecular complexes. Molecular Pharmaceutics, 1(6), 391-397. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. EP0223723B1 - Process for the separation and purification of p-hydroxy-benzoic acid - Google Patents [patents.google.com]
- 6. legacy.azdeq.gov [legacy.azdeq.gov]
- 7. Analytical Method [keikaventures.com]
- 8. moravek.com [moravek.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Methyl 3-chloro-2,6-dihydroxybenzoate synthesis
Technical Support Center: Methyl 3-chloro-2,6-dihydroxybenzoate Synthesis
-Resorcylate Assigned Specialist: Dr. A. Vance, Senior Application ScientistExecutive Summary: The "Yield Trap"
You are likely encountering low yields not because the reaction fails, but because it works too well. The substrate, Methyl 2,6-dihydroxybenzoate, is an electron-rich aromatic system. The 2- and 6-hydroxyl groups strongly activate the 3- and 5-positions.
The core challenge is kinetic control . The rate difference between the first chlorination (to form the desired 3-chloro product) and the second chlorination (to form the unwanted 3,5-dichloro impurity) is small. If your yield is hovering around 40-50%, you are likely losing the rest to over-chlorination or hydrolysis during workup.
Diagnostic Phase: Identify Your Failure Mode
Before adjusting parameters, match your observation to the scenarios below:
| Symptom | Observation (TLC/LCMS) | Root Cause |
| Scenario A: The "Over-Shot" | High conversion of SM, but large peak of M+34 (Dichloro) relative to product. | Reagent excess, temperature too high, or addition too fast. |
| Scenario B: The "Stall" | SM remains >30%, but adding more reagent causes Dichloro formation immediately. | Poor mixing or "hot spots" in the reactor. |
| Scenario C: The "Disappearing Act" | Product forms on TLC but vanishes/degrades during workup; low mass recovery. | Hydrolysis of the ester (acid-catalyzed) or decarboxylation. |
| Scenario D: The "Oil" | Product is a sticky oil instead of a solid; NMR shows complex aliphatic impurities. | Solvent trapping or polymerization of impurities. |
The "Gold Standard" Protocol
Do not use elemental chlorine (
Optimized Methodology
-
Setup: Flame-dried 3-neck flask, inert atmosphere (
/Ar). -
Solvent: Anhydrous Diethyl Ether (
) or Dichloromethane (DCM). Note: Ether often provides better selectivity due to H-bonding disruption. -
Stoichiometry: 1.0 : 1.05 (Substrate :
). Do not exceed 1.1 eq. -
Temperature: Cool to 0°C to -5°C .
-
Addition: Dissolve
in a portion of solvent. Add dropwise over 60 minutes . -
Quench: Pour into ice-cold Saturated
.
Technical Deep Dive & Troubleshooting
Q1: Why is the 3,5-dichloro impurity forming so quickly?
A: The 2,6-dihydroxy system is electronically "hot." Once the 3-chloro substituent is added, it withdraws electrons inductively (-I effect), which should deactivate the ring. However, the resonance donation (+M effect) of the two hydroxyl groups overwhelms this.
-
Fix: Use High Dilution conditions . Dilute your reaction mixture (0.1 M concentration). This statistically favors the encounter of
with unreacted Starting Material (SM) rather than the Product.
Q2: I see "purple/dark" coloration and tar formation.
A: This indicates oxidation of the phenol to quinones. Sulfuryl chloride can act as an oxidant.
-
Fix: Degas your solvents. Oxygen accelerates radical decomposition pathways. Ensure strict temperature control; do not let the internal temp rise above 5°C.
Q3: My ester is hydrolyzing back to the acid.
A: The reaction produces HCl as a byproduct. In the presence of trace moisture, this creates a hot, acidic environment—perfect for ester hydrolysis.
-
Fix:
-
Use strictly anhydrous solvents.
-
Scavenger: Add a weak base like solid
or a catalytic amount of DMF to buffer the HCl, though this may alter regioselectivity. -
Fast Workup: Do not let the reaction stir overnight. Quench immediately upon consumption of SM.
-
Q4: Can I use NCS (N-Chlorosuccinimide)?
A: Yes, NCS is milder but often slower.
-
Protocol Adjustment: If using NCS, you may need to heat to 40-50°C or use a Lewis Acid catalyst (
). However, heating increases the risk of decarboxylation. at low temp is generally superior for this specific substrate.
Visualizing the Chemistry
Pathway Analysis: Competing Reactions
The following diagram illustrates the kinetic competition between the desired mono-chlorination and the parasitic di-chlorination.
Caption: Kinetic pathway showing the narrow window between product formation and over-chlorination.
Troubleshooting Logic Tree
Use this flowchart to make real-time decisions during your experiment.
Caption: Decision matrix for reaction monitoring to maximize yield.
Data & Reference Tables
Table 1: Solvent Effects on Regioselectivity
Data synthesized from general chlorination trends of activated phenols.
| Solvent | Dielectric Constant | Selectivity (Mono:Di) | Notes |
| Diethyl Ether | 4.3 | High (90:10) | H-bonding with substrate slows reaction, improving control. |
| DCM | 8.9 | Moderate (80:20) | Good solubility, but faster reaction rate leads to "hot spots." |
| THF | 7.5 | Low | Can react with |
| Acetonitrile | 37.5 | Variable | Can act as a catalyst; often leads to lower selectivity here. |
References
-
BenchChem. (2025).[1][2][3] An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives. Retrieved from 2
-
LookChem. (2022). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Retrieved from 4
-
PubMed. (2022).[5] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. J Org Chem. Retrieved from 5
-
PrepChem. Preparation of Methyl 2,6-dihydroxybenzoate. Retrieved from 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
stability issues of Methyl 3-chloro-2,6-dihydroxybenzoate under experimental conditions
Technical Support Center: Methyl 3-chloro-2,6-dihydroxybenzoate (MCDB) Current Status: Operational | Topic: Stability & Troubleshooting
Compound Dashboard & Physical Profile
Target Molecule: Methyl 3-chloro-2,6-dihydroxybenzoate
Class: Halogenated
| Parameter | Specification | Critical Note |
| Appearance | White to off-white crystalline powder | Pink/Brown discoloration indicates oxidation (quinone formation). |
| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) | Highly hygroscopic; moisture accelerates hydrolysis. |
| Solubility | DMSO, DMF, Acetonitrile, Ethyl Acetate | Avoid Methanol for long-term storage (see Module 2). |
| pKa (Est.) | ~6–7 (Phenolic OH) | The 2-OH is significantly acidified by the 3-Cl but "locked" by H-bonding. |
Troubleshooting Module: Stability & Degradation
Issue 1: "My white powder turned pink/brown overnight."
Diagnosis: Oxidative Instability (Quinone Formation). Mechanism: The 2,6-dihydroxy (resorcinol) moiety is electron-rich, making it susceptible to auto-oxidation. The 3-chloro substituent, while electron-withdrawing, does not fully passivate the ring against aerobic oxidation. The formation of para-quinones or coupled dimers results in strong chromophores (pink/brown).
Corrective Protocol:
-
Purification: If the color is faint, recrystallize from degassed Toluene/Heptane. If dark brown, pass through a short silica plug using DCM (Dichloromethane) to remove polar quinones.
-
Storage: Store strictly under Argon. The "resorcinol" core acts as an oxygen scavenger; air exposure destroys purity.
Issue 2: "LCMS shows a mass shift of -14 Da (Loss of Methyl)."
Diagnosis: Hydrolysis (Saponification) to the Free Acid. Mechanism: While the Resonance Assisted Hydrogen Bond (RAHB) (see Diagram 1) protects the ester carbonyl from nucleophilic attack to some degree, the presence of moisture and trace base (or even slightly basic glass surfaces) can catalyze hydrolysis. The 3-Cl atom inductively stabilizes the leaving group alkoxide, accelerating this process compared to non-chlorinated analogs.
Issue 3: "LCMS shows a mass shift of +14 Da or +28 Da in alcohol solvents."
Diagnosis: Transesterification. Mechanism: In methanol or ethanol, the methyl ester can exchange with the solvent. This is often catalyzed by the compound's own phenolic acidity or trace impurities.
-
Critical Alert: Do not store stock solutions in Methanol. Use Acetonitrile or DMSO.
Visualizing the Stability Logic
The following diagram illustrates the degradation pathways and the "Ortho Effect" (RAHB) that dictates the compound's unique reactivity.
Figure 1: Degradation pathways of MCDB. Note that the Intramolecular Hydrogen Bond (RAHB) stabilizes the ester but does not prevent oxidation.
Reactivity FAQs (The "Ortho Effect")
Q: Why is the O-alkylation yield so low? I'm trying to protect the phenols. A: This is due to Resonance Assisted Hydrogen Bonding (RAHB) . The proton on the 2-OH (and 6-OH) is tightly hydrogen-bonded to the ester carbonyl oxygen. This creates a pseudo-6-membered ring that is energetically very stable.
-
The Problem: Weak bases (like K₂CO₃ in Acetone) often cannot break this H-bond to deprotonate the phenol effectively.
-
The Solution: Use a polar aprotic solvent (DMF/DMAc) to disrupt the H-bond and a stronger base (Cs₂CO₃ or NaH). Heat (60°C+) is often required to overcome the activation energy of breaking the H-bond.
Q: Can I use this compound in a Suzuki coupling (reacting the Cl)? A: Yes, but with caveats. The free phenols will poison many Pd catalysts. You generally must protect the hydroxyl groups (e.g., as MOM or TBS ethers) before attempting cross-coupling at the 3-Cl position. The electron-rich nature of the ring also makes oxidative addition slower than on electron-deficient aryl chlorides.
Experimental Protocol: Safe Handling & Purification
Standard Operating Procedure (SOP) for Stock Solution Preparation:
-
Solvent Selection: Use Anhydrous DMSO or Acetonitrile .
-
Why? Avoids hydrolysis (water) and transesterification (alcohols).
-
-
Container: Amber glass vial with a PTFE-lined cap.
-
Why? Blocks UV light (which accelerates quinone formation) and prevents leaching from plastic.
-
-
Inerting: Flush the vial headspace with Argon gas before sealing.
-
Why? Removes oxygen to prevent the "Pink/Brown" oxidation.
-
-
Usage: Thaw completely before opening. Do not sonicate for >5 minutes (heat degradation).
Purification of Oxidized Material: If your material has turned pink:
-
Dissolve in minimal Dichloromethane (DCM) .
-
Filter through a 2-inch pad of silica gel.
-
Elute with DCM. The colored quinones usually stick to the silica or elute much later.
-
Concentrate the filtrate immediately.
References
-
Intramolecular Hydrogen Bonding in 2,6-Dihydroxybenzoates
-
Source: D'Ascenzo, L., & Auffinger, P. (2015).[1] "The observed motifs for the intramolecular hydrogen bonds in the 2,6-dihydroxybenzoate anion." Acta Crystallographica.
- Context: Explains the extreme stability of the proton in the 2-position due to RAHB, affecting alkyl
-
-
Oxidation of Chlororesorcinol Derivatives
- Source: Appendino, G., et al. (2020). "The Oxidation of Phytocannabinoids to Cannabinoquinoids.
- Context: Details the mechanism of resorcinol oxidation to colored quinones (hydroxyquinones)
-
Transesterification of Salicylate Esters
-
Source: Barbosa, S. L., et al. (2022).[2] "Tandem Transesterification–Esterification Reactions... for the Synthesis of Wintergreen Oil." Molecules.
- Context: Provides kinetic data on how easily salicylate-type esters undergo transesterification in methanol, even with mild c
-
Sources
minimizing degradation of Methyl 3-chloro-2,6-dihydroxybenzoate during workup
Welcome to the Resorcinol & Salicylate Derivative Support Center .
You are accessing the technical guide for Methyl 3-chloro-2,6-dihydroxybenzoate (MCDB) .[1] This molecule presents a unique "double-edged" stability challenge: it possesses a labile ester prone to hydrolysis and an electron-rich resorcinol core prone to oxidative coupling.[1]
As your Senior Application Scientist, I have structured this guide to bypass generic advice. We will focus on the specific mechanistic vulnerabilities of the 2,6-dihydroxy-3-chloro substitution pattern and provide self-validating protocols to preserve your yield.
Module 1: The Hydrolysis Hazard (pH Control)
The Issue: Users often report low yields or the formation of the corresponding acid (3-chloro-2,6-dihydroxybenzoic acid) after workup.[1]
The Mechanism: The 2,6-dihydroxy substitution pattern creates a "steric pocket" around the methyl ester.[1] While this blocks large enzymes (esterases), it paradoxically accelerates chemical hydrolysis under basic conditions.[1] The hydroxyl group at the 2-position (ortho) can act as an intramolecular general acid/base catalyst, stabilizing the transition state for water attack on the carbonyl.[1] Furthermore, the 3-chloro substituent is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack (saponification).[1]
Troubleshooting Protocol:
Q: "I used 1M NaOH to remove acidic impurities, and my product disappeared. Why?"
A: You likely saponified your ester. The 3-chloro group increases the acidity of the 2-OH phenol (
Corrective Workflow:
-
Quench: Never quench directly with strong base. Use saturated
or 0.5 M Phosphate Buffer (pH 6.0) .[1] -
Wash: If you must remove acidic byproducts, use saturated
rapidly and keep the mixture cold ( ).[1] Do not soak. -
Validation: Check the aqueous layer pH. It should never exceed pH 8.0.
Module 2: Oxidative Instability (The "Pink Pot" Syndrome)
The Issue: The organic layer turns pink, brown, or black during concentration.
The Mechanism: MCDB is a chlororesorcinol derivative. In the presence of base and oxygen, the dihydroxy ring oxidizes to form ortho- or para-quinones.[1] The 3-chloro group makes the ring slightly less electron-rich than pure resorcinol, but it also lowers the oxidation potential of the phenolate anion.[1] Trace metals (Fe, Cu) from solvents or spatulas catalyze this radical coupling.[1]
Troubleshooting Protocol:
Q: "My rotovap bath was at 40°C, and the oil turned black. Is it recoverable?" A: Likely not. Quinones polymerize rapidly. Prevention is the only cure.[1]
The "Reductive Shield" Protocol:
-
Add Antioxidants: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to your aqueous wash solutions. This acts as a sacrificial reductant.
-
Chelation: Add 1 mM EDTA to the aqueous phase to sequester metal ions (Fe³⁺) that catalyze phenolic oxidation.
-
Inert Atmosphere: Sparge all extraction solvents with Argon/Nitrogen for 10 minutes before use.
Module 3: Visualization of Degradation & Workup
The following diagrams map the degradation pathways and the optimized workflow to avoid them.
Figure 1: Degradation Pathways of MCDB This diagram illustrates how pH extremes lead to either hydrolysis (Acidic/Basic) or Quinone formation (Oxidative/Basic).
Caption: Pathways leading to yield loss. Note that the Phenolate intermediate is the gateway to oxidative degradation.[1]
Figure 2: Optimized "Cold & Buffered" Workup Strategy Follow this decision tree to maximize recovery.
Caption: The "Cold & Buffered" workflow minimizes residence time in destabilizing environments.
Module 4: Data & Specifications
Solvent & Buffer Compatibility Table
Use this table to select reagents that minimize degradation constants (
| Parameter | Recommended | Avoid | Reason |
| Extraction Solvent | Ethyl Acetate, DCM | Diethyl Ether | Ethers often contain peroxides which trigger phenolic oxidation.[1] |
| Quench Buffer | 0.5M Phosphate (pH 6) | 1M NaOH, 1M HCl | Strong pH extremes catalyze ester hydrolysis.[1] |
| Drying Agent | Carbonates are too basic; Mg can chelate the 2,6-dihydroxy system.[1] | ||
| Temperature | Thermal decarboxylation risk increases if trace acid is present.[1] |
References
-
Hydrolytic Stability of Benzoate Esters Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[2] Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Tyrosinase Inhibition & Phenolic Stability Title: Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds (Mechanisms of phenolic oxidation). Source: Wiley Online Library / ChemMedChem URL:[Link]
-
Purification of Hydroxybenzoates Title: Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase (Handling of hydroxybenzoate intermediates). Source: Frontiers in Microbiology / NIH URL:[Link]
Sources
side reactions in the chlorination of dihydroxybenzoic acids
Technical Support Center: Chlorination of Dihydroxybenzoic Acids (DHBAs)
Role: Senior Application Scientist Ticket Status: Open Subject: Troubleshooting Side Reactions & Process Optimization
Introduction: The "Activated" Challenge
Welcome to the Technical Support Center. If you are working with dihydroxybenzoic acids (DHBAs)—such as 2,4-dihydroxybenzoic acid (
The two hydroxyl (-OH) groups are powerful electron donors (activators), while the carboxylic acid (-COOH) is an electron withdrawer (deactivator).[1] In almost all chlorination scenarios, the -OH activation dominates , making the ring hyper-nucleophilic.[1] This leads to the three most common support tickets we receive:
-
Polychlorination: Inability to stop at the mono-chloro derivative.[1]
-
Decarboxylation: Loss of the -COOH group (Ipso-substitution).[1]
-
Oxidation: Formation of quinones or tars (darkening of solution).[1]
This guide addresses these issues with mechanistic insights and validated protocols.
Module 1: The "Runaway" Reaction (Polychlorination)
User Query: "I am targeting the mono-chlorinated product, but I consistently get a mixture of di-chlorinated species and unreacted starting material. Why?"
Technical Insight:
The introduction of the first chlorine atom should theoretically deactivate the ring (inductive withdrawal). However, for DHBAs, the resonance donation from the two -OH groups is so strong that the ring remains activated even after mono-chlorination. If your mixing is poor or your reagent is too aggressive (e.g.,
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent | Switch to Sulfuryl Chloride ( | |
| Solvent | Diethyl Ether or DCM | Non-polar solvents promote intramolecular H-bonding (if ortho-OH exists), which can "lock" specific sites and improve regioselectivity compared to polar protic solvents [2].[1] |
| Temperature | 0°C to -10°C | Kinetic control is essential.[1] Higher temperatures favor thermodynamic multi-substituted products.[1] |
| Addition | Dropwise over 1-2 hours | Maintain the concentration of the electrophile ( |
Module 2: The "Vanishing" Carbon (Decarboxylation)
User Query: "My product yield is low, and I observed gas evolution during the reaction. NMR shows loss of the carboxylic acid proton."
Technical Insight:
You are experiencing Halodecarboxylation (Ipso-Substitution) .[1]
Because the -COOH group is often located ortho or para to the -OH groups, the carbon atom holding the carboxyl group is highly activated. The electrophilic chlorine (
Mechanism of Failure:
-
Electrophile attacks the C-COOH position (Ipso-attack).[1]
-
Formation of a non-aromatic tetrahedral intermediate.[1]
-
Loss of
and proton transfer re-aromatizes the ring to form a chlorophenol (not a chlorobenzoic acid).[1]
Prevention Strategy:
-
Avoid Acidic Aqueous Media: Acidic water promotes the decarboxylation mechanism. Work in anhydrous organic solvents (DCM, Ether).[1]
-
Buffer the System: If water is necessary, use a phosphate buffer to maintain neutral pH, though this is rare for DHBA chlorination.[1]
-
Visual Check: Vigorous bubbling (distinct from HCl off-gassing) usually indicates
release.[1]
Module 3: The "Black Tar" (Oxidation)
User Query: "The reaction mixture turned from pale yellow to deep black/brown within minutes. Workup yielded an intractable tar."
Technical Insight: Phenols are redox-active.[1] Chlorinating agents are also oxidants.[1][2] If the electrophilic substitution is slow (due to steric hindrance) or the oxidant is in excess, the reagent will oxidize the phenol to a quinone or cause oxidative coupling (dimerization) [4].
Visualizing the Pathway:
Figure 1: Reaction network showing the desired pathway (Green) vs. destructive side reactions (Red).
Standardized Experimental Protocol
Method: Controlled Chlorination using Sulfuryl Chloride (
Reagents:
-
2,4-DHBA (1.0 eq)[1]
-
Sulfuryl Chloride (1.05 eq) — Freshly distilled if yellow.[1]
-
Diethyl Ether (Anhydrous) — Solvent volume: 10 mL per gram of substrate.
Step-by-Step Workflow:
-
Preparation: Dissolve 2,4-DHBA in anhydrous diethyl ether in a round-bottom flask equipped with a drying tube (CaCl2) and a pressure-equalizing addition funnel.
-
Why? Ether moderates the reactivity via H-bonding and prevents hydrolytic side reactions [2].[1]
-
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Why? Suppresses the rate of over-chlorination and oxidation.
-
-
Addition: Dilute
in a small amount of ether. Add dropwise over 60 minutes .-
Critical: The solution may turn slightly yellow. If it turns dark brown/black, stop addition—oxidation is occurring.[1]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Quench: Pour mixture into ice-cold water. Extract with Ethyl Acetate.[1]
-
Purification: The crude solid often contains traces of di-chloro product.[1] Recrystallize from water/ethanol (9:1) to isolate pure mono-chloro acid.[1]
FAQ: Rapid Fire Support
Q: Can I use Iron (
Q: Why does my NMR show a shift in the -OH peaks? A: Chlorination increases the acidity of the phenolic protons (inductive effect of Cl). You will see the -OH peaks shift downfield.[1] If the -COOH peak disappears, you have decarboxylated.[1]
Q: Can I protect the -OH groups to prevent side reactions? A: Yes, acetylation (forming the di-acetate) is a common strategy. The acetoxy group is less activating than the free phenol, preventing "runaway" polychlorination and oxidation. However, it adds two synthetic steps (protection/deprotection).[1]
References
-
Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2012).[1] Para-selective chlorination of cresols and m-xylenol using sulfuryl chloride.[1][3][4] Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 1-11.[1] Link
-
Guy, A., et al. (2006).[1] Regioselective chlorination of phenols using sulfuryl chloride in ether.[1] Tetrahedron, 62(12), 2953-2958.[1]
-
Naskar, S., et al. (2020).[1] Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 345-398.[1] Link[1]
-
Kuzma, M., et al. (2018).[1][5][6] Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. The Open Medicinal Chemistry Journal, 12, 14-25.[1] Link
Sources
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Scalable Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate
Executive Summary & Process Logic
Scaling up the chlorination of Methyl 2,6-dihydroxybenzoate to its 3-chloro derivative requires precise control over regioselectivity.[1] The substrate contains two highly activated positions (C3 and C5) due to the directing effects of the hydroxyl groups. The challenge lies in mono-chlorinating the C3 position without proceeding to the 3,5-dichloro impurity.[1]
This guide prioritizes Sulfuryl Chloride (
Reaction Scheme & Selectivity Pathway
Figure 1: Reaction pathway highlighting the kinetic competition between mono-chlorination (k1) and di-chlorination (k2).[2]
Critical Control Parameters (CCP)
Success in this synthesis relies on three pillars: Temperature , Stoichiometry , and Solvent Choice .[1]
| Parameter | Recommended Range | Scientific Rationale |
| Reagent | Sulfuryl Chloride ( | Provides stoichiometric control superior to |
| Stoichiometry | 1.00 – 1.05 eq | The reaction is highly responsive. Excess reagent immediately drives formation of the 3,5-dichloro impurity.[1] |
| Temperature | -5°C to 5°C | Lower temperatures maximize the kinetic difference between the first and second chlorination events ( |
| Solvent | Acetonitrile (MeCN) or DCM | MeCN often provides better regioselectivity due to complexation with the phenol, moderating reactivity.[1] DCM is standard for solubility but requires strict moisture control. |
Troubleshooting Guide (Q&A)
Regioselectivity & Impurities[1]
Q1: I am observing >10% of the 3,5-dichloro impurity. How do I suppress this? Diagnosis: This indicates "over-reaction," likely caused by local excesses of reagent or high temperature.[1] Corrective Actions:
-
Reduce Temperature: Lower the reaction temperature to -10°C. The activation energy for the second chlorination is higher; cooling suppresses it more than the first.
-
Dilution: Increase solvent volume (from 10V to 15V) to minimize local concentration hotspots during addition.
-
Addition Rate: Slow down the addition of
. It should be added dropwise over 60–90 minutes. -
Starve the Reaction: Target 95% conversion rather than 100%. Stop the reaction when 5% starting material remains. It is easier to remove starting material (via recrystallization) than the structurally similar di-chloro impurity [2].
Q2: My product is colored (pink/red) instead of white/off-white. Diagnosis: Phenolic compounds are prone to oxidation, forming quinones.[1] Trace iron or exposure to air during the reaction can accelerate this. Corrective Actions:
-
Degas Solvents: Sparge solvents with Nitrogen/Argon before use.
-
Acid Wash: Ensure the final organic layer is washed with dilute HCl to remove any trace metals.
-
Recrystallization: Recrystallize from Methanol/Water. If color persists, add a small amount of sodium dithionite (
) or activated carbon during the recrystallization step.[1]
Scale-Up & Safety[1]
Q3: The reaction generates significant gas. How do I handle this on a 1kg+ scale?
Context:
-
Scrubber: You must route the reactor vent to a caustic scrubber (NaOH solution). Do not rely on a simple trap.
-
Flow Control: The gas evolution rate is directly proportional to the addition rate. Use the gas bubbler rate as a visual feedback loop to control the addition of
. -
Headspace: Ensure the reactor has at least 30% headspace to accommodate foaming if the reaction accelerates [3].
Q4: Can I use N-Chlorosuccinimide (NCS) instead? Answer: Yes, NCS is milder and often more selective.[1]
-
Pros: No gas evolution; higher selectivity at room temperature.
-
Cons: Generates succinimide (solid waste); atom economy is poor (succinimide MW ~99 vs
off-gassing); significantly more expensive. -
Recommendation: Use NCS only if
fails to meet selectivity specs or for batches <100g.
Optimized Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate (Target: 100g scale).
Materials
-
Methyl 2,6-dihydroxybenzoate (1.0 eq)[1]
-
Sulfuryl Chloride (1.05 eq)
-
Acetonitrile (10 Volumes) or Dichloromethane (DCM)
-
Water/Ice (for quench)[3]
Step-by-Step Procedure
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a gas outlet connected to a NaOH scrubber.
-
Dissolution: Charge Methyl 2,6-dihydroxybenzoate (100 g) and Acetonitrile (1.0 L). Stir until fully dissolved.
-
Cooling: Cool the mixture to 0°C (Internal temperature).
-
Addition: Charge Sulfuryl Chloride (84.3 g / 50.2 mL) into the dropping funnel.
-
Critical: Add dropwise over 90 minutes .
-
Monitor: Maintain internal temperature < 5°C.
-
-
Reaction: Stir at 0–5°C for 2 hours.
-
IPC (In-Process Control): Check HPLC. Target: <2% Starting Material, <5% Dichloro impurity.[1]
-
-
Quench: Slowly pour the reaction mixture into a stirred mixture of Ice/Water (2 L). Caution: Residual
will hydrolyze vigorously. -
Isolation:
-
Stir the slurry for 30 minutes. The product typically precipitates as a solid.
-
Filter the solid.[4]
-
Wash with cold water (2 x 200 mL) to remove acid.
-
-
Purification:
-
Dissolve crude solid in hot Methanol (approx 5V).
-
Slowly add Water (approx 2V) until turbid.
-
Cool slowly to 5°C to crystallize.
-
Filter and dry under vacuum at 45°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Analytical Data & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.0% area |
| Impurity A | HPLC | < 0.5% (Starting Material) |
| Impurity B | HPLC | < 1.0% (3,5-Dichloro derivative) |
| Melting Point | USP <741> | 96–98°C (Consistent with lit. [4]) |
References
-
BenchChem. (2025).[3] Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride. Retrieved from
-
Kämper, F., Schäfer, H., & Luftmann, H. (1976).[1][5] Regioselective Chlorination of Centered Methylene Groups in Dicarboxylic Acids. Angewandte Chemie International Edition. Retrieved from [5]
-
Google Patents. (2003). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.[1][4] Retrieved from
-
Sigma-Aldrich.[2] (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate Properties. Retrieved from
Sources
- 1. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
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Validation & Comparative
comparative analysis of Methyl 3-chloro-2,6-dihydroxybenzoate and its isomers
Executive Summary: The "Gamma" vs. "Beta" Scaffold
In the development of Resorcylic Acid Lactones (RALs) and HSP90 inhibitors, the choice of the resorcylate core is a pivotal decision point. Methyl 3-chloro-2,6-dihydroxybenzoate (a
This guide compares the target compound against its primary structural isomers:
-
Methyl 5-chloro-2,4-dihydroxybenzoate (The
-resorcylic isomer; the most common alternative). -
Methyl 3,5-dichloro-2,6-dihydroxybenzoate (The over-chlorinated impurity).
Key Finding: While the 2,4-isomer offers superior solubility and easier derivatization of the 4-OH group, the 2,6-isomer provides a rigid, planar core with enhanced metabolic stability due to the "dual-clasp" hydrogen bonding network, making it the preferred pharmacophore for specific kinase inhibitors despite its synthetic challenges.
Structural Analysis & Isomerism
The reactivity and biological profile of these isomers are dictated by their intramolecular hydrogen bonding (IMHB) networks.
The "Dual-Clasp" vs. "Single-Clasp" Mechanism
-
Methyl 3-chloro-2,6-dihydroxybenzoate (Target): Features two intramolecular hydrogen bonds. Both the C2-OH and C6-OH donate protons to the ester carbonyl oxygen. This "locks" the ester in plane with the aromatic ring, significantly reducing the electrophilicity of the carbonyl carbon and shielding the OH protons from deprotonation.
-
Methyl 5-chloro-2,4-dihydroxybenzoate (Isomer): Features only one IMHB (C2-OH to Carbonyl). The C4-OH is "free," making it significantly more acidic and nucleophilic.
Comparative Physicochemical Data
Data synthesized from structural principles of chlorinated resorcylates.
| Feature | Methyl 3-chloro-2,6-dihydroxybenzoate | Methyl 5-chloro-2,4-dihydroxybenzoate |
| Symmetry | Pseudo-C2v (Symmetric core) | Asymmetric |
| IMHB Network | Dual (C2-OH | Single (C2-OH |
| Acidity (pKa) | High pKa (OH difficult to deprotonate) | Low pKa (C4-OH easily deprotonated) |
| Solubility (Non-polar) | High (Lipophilic core due to internal H-bonds) | Moderate (Exposed C4-OH increases polarity) |
| Chlorination Site | C3 (Equivalent to C5) | C5 (Major), C3 (Minor) |
| Main Impurity | 3,5-Dichloro species | 3-Chloro regioisomer |
Synthetic Pathways & Selectivity
The synthesis of the 3-chloro-2,6-isomer is governed by the directing effects of the hydroxyl groups. Unlike the 2,4-isomer, where regioselectivity is a challenge, the 2,6-isomer's symmetry simplifies the number of potential monochloro products but increases the risk of over-chlorination.
Reaction Logic Diagram
The following diagram illustrates the divergent pathways for the
Figure 1: Divergent chlorination pathways showing the high regioselectivity but over-reaction risk of the 2,6-scaffold compared to the regiochemical mixture of the 2,4-scaffold.
Experimental Protocol: Selective Monochlorination
Objective: Synthesize Methyl 3-chloro-2,6-dihydroxybenzoate while minimizing the 3,5-dichloro impurity.
Reagents:
-
Methyl 2,6-dihydroxybenzoate (1.0 eq)
-
Sulfuryl Chloride (
) (1.05 eq) -
Solvent: Diethyl Ether (
) or DCM (Anhydrous) -
Catalyst: None required (Autocatalytic)
Methodology:
-
Dissolution: Dissolve Methyl 2,6-dihydroxybenzoate in anhydrous
(0.5 M concentration) under atmosphere. Rationale: Ether stabilizes the intermediate complex via oxygen coordination. -
Controlled Addition: Cool the solution to 0°C. Add
dropwise over 30 minutes. Note: Rapid addition causes local hotspots, favoring the dichloro impurity. -
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product (
) will appear less polar than the starting material due to Cl substitution. -
Quench & Workup: Quench with ice-cold water. Wash the organic layer with saturated
(to remove HCl) and Brine. -
Purification: Recrystallize from Methanol/Water. Critical Step: The dichloro impurity is significantly less soluble in methanol than the monochloro product, allowing for separation via fractional crystallization.
Performance & Applications in Drug Discovery
The "Magic Chloro" Effect
In medicinal chemistry, replacing a hydrogen with chlorine (the "Magic Chloro" effect) on the resorcylate ring often improves potency by filling hydrophobic pockets in the target protein (e.g., ATP-binding pocket of HSP90).
-
2,6-Isomer Advantage: The chlorine at position 3 is flanked by the ester and the hydroxyl. This creates a dense, electron-rich region that can engage in halogen bonding with protein backbone carbonyls.
-
2,4-Isomer Disadvantage: The chlorine at position 5 is more exposed. While accessible, it lacks the specific steric "lock" provided by the 2,6-substitution pattern.
Alkylation Selectivity (MOM/Benzyl Protection)
When derivatizing these scaffolds to build larger drugs (e.g., Radicicol analogues), alkylation selectivity is paramount.
| Scaffold | Reaction Behavior |
| 2,6-Dihydroxy | Difficult Mono-alkylation. Both OH groups are strongly H-bonded to the ester. Alkylation requires stronger bases ( |
| 2,4-Dihydroxy | Facile Selective Alkylation. The C4-OH is not H-bonded to the ester. It reacts rapidly with alkyl halides (e.g., MOM-Cl, Bn-Br) under mild conditions ( |
Implication: If your drug design requires a free phenol ortho to the ester (for later cyclization), the 2,4-isomer is synthetically easier to handle. If the 2,6-isomer is required for biological activity, expect lower yields during protection steps.
References
-
BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. Retrieved from
-
MacGillivray, L. R., & Zaworotko, M. J. (1994).[1] Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography. Retrieved from
-
National Institutes of Health (NIH). (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from
-
PubChem. (2026). Methyl 2,6-dihydroxybenzoate Compound Summary. Retrieved from
-
PrepChem. (2025).[2] Preparation of Methyl 2,6-dihydroxybenzoate. Retrieved from
Sources
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-chloro-2,6-dihydroxybenzoate
This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the quantitative determination of Methyl 3-chloro-2,6-dihydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, establishing a framework for developing and validating analytical methods that are not only compliant with regulatory expectations but are also scientifically robust and fit for their intended purpose.
We will focus on a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method as the primary, high-specificity technique. This will be objectively compared against Gas Chromatography (GC) and UV-Vis Spectrophotometry to illustrate the critical trade-offs in specificity, complexity, and application. All protocols and validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines, particularly the modernized approach of ICH Q2(R2) and Q14.[1][2]
The Analytical Challenge: Why Method Validation is Non-Negotiable
Methyl 3-chloro-2,6-dihydroxybenzoate, a substituted phenolic compound, requires precise and reliable quantification for quality control, stability testing, and pharmacokinetic studies. An unvalidated or poorly validated analytical method can produce erroneous results, compromising drug safety, efficacy, and regulatory compliance.[3] The objective of method validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is accurate and reproducible.[1][2][4]
Primary Technique: High-Performance Liquid Chromatography (HPLC)
For a multi-functional molecule like Methyl 3-chloro-2,6-dihydroxybenzoate, a stability-indicating HPLC method is the gold standard. Its strength lies in its ability to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products, ensuring specificity.[5]
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol describes a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection, a widely applicable technique for analyzing dihydroxybenzoic acid isomers and related compounds.[6][7]
1. Instrumentation and Reagents:
-
System: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Reagents: HPLC-grade acetonitrile, ultrapure water, and an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Reference Standard: A well-characterized standard of Methyl 3-chloro-2,6-dihydroxybenzoate with known purity.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 35:65 v/v) containing 0.1% TFA. The exact ratio should be optimized during method development to achieve optimal resolution and retention time.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (This should be confirmed by running a UV scan of the analyte to find the absorbance maximum).
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare standards for the calibration curve (e.g., 1, 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: The sample preparation will depend on the matrix (e.g., drug substance, drug product, biological fluid). For a drug substance, a simple dissolution in the mobile phase to a target concentration of 50 µg/mL is appropriate. All solutions should be filtered through a 0.45 µm syringe filter before injection.[6]
The Validation Workflow: A Self-Validating System
The validation process is a systematic journey to prove a method is fit for purpose.[8] It begins with a pre-defined protocol and acceptance criteria.[2][9]
Caption: HPLC Method Validation Workflow.
System Suitability Testing (SST)
Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately on that specific day.[10] SST is not method validation; it is a prerequisite check to ensure the validity of the data generated during the validation experiments.[10] It confirms the health of the pump, injector, column, and detector.[11]
Protocol:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five or six replicate injections of a working standard solution (e.g., 50 µg/mL).
-
Calculate the key performance parameters.[11]
Data & Acceptance Criteria:
| Parameter | Acceptance Criterion | Justification |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, ensuring accurate integration.[12][13] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power.[10][13] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[11][14] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump flow rate.[11][12] |
Specificity (Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, excipients, or degradation products.[14] To prove a method is "stability-indicating," we must perform forced degradation studies.[5][15] The goal is to intentionally degrade the drug substance under various stress conditions to ensure that any resulting degradation products can be separated from the main analyte peak.[16][17]
Protocol (Forced Degradation): Prepare solutions of the drug substance (~100 µg/mL) and expose them to the following conditions, aiming for 5-20% degradation.[18][19]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.[15][18]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes. Neutralize before injection.[15][18]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[15]
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (as per ICH Q1B guidelines).
Analyze all stressed samples by HPLC, preferably with a PDA detector to assess peak purity.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2) between the main analyte peak and all major degradation peaks.
-
The peak purity index (as determined by PDA) for the analyte peak in stressed samples must pass the software's threshold, indicating no co-eluting impurities.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrument's response.[20][21] The range is the interval over which this relationship is established with acceptable accuracy and precision.[21][22]
Protocol:
-
Inject the prepared working standard solutions (e.g., 1, 10, 25, 50, 100, 150 µg/mL) in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis.
Data & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | 150.3 |
| Residual Plot | Random distribution | Visually confirmed |
| Range (Assay) | 80% to 120% of test concentration | Validated from 40-60 µg/mL |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[23][3] It is typically determined through recovery studies by spiking a placebo matrix or a known sample with a known amount of analyte.[20]
Protocol:
-
Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.[21]
Data & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| 80% (40 µg/mL) | 99.5% | 0.8% | Recovery: 98.0% - 102.0% |
| 100% (50 µg/mL) | 100.2% | 0.6% | % RSD: ≤ 2.0% |
| 120% (60 µg/mL) | 99.8% | 0.7% | |
Precision
Causality: Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[21] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.[22]
-
Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).[21]
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
Data & Acceptance Criteria:
| Precision Level | % RSD of Assay Results | Acceptance Criterion |
|---|---|---|
| Repeatability | 0.75% | % RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21] This is critical for impurity analysis.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the baseline noise.[11][12]
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.[24]
-
Confirm the LOQ by injecting a solution at the determined concentration and verifying its precision and accuracy.
Data & Acceptance Criteria:
| Parameter | S/N Ratio | Example Concentration |
|---|---|---|
| LOD | ~ 3:1 | 0.1 µg/mL |
| LOQ | ~ 10:1 | 0.3 µg/mL |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] It provides an indication of its reliability during normal usage. This is typically evaluated during method development.[9]
Protocol: Deliberately vary critical parameters one at a time and assess the impact on system suitability and assay results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Detection Wavelength (± 2 nm)
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Assay results of a standard sample should not deviate significantly from the nominal results.
Comparison of Analytical Alternatives
While HPLC is often the preferred method, other techniques may be suitable depending on the analytical objective. The choice of method is a critical decision based on the required performance characteristics.
Caption: Decision Logic for Method Selection.
Alternative 1: Gas Chromatography (GC-MS)
Principle: GC separates volatile compounds in the gas phase.[25] For a non-volatile compound like Methyl 3-chloro-2,6-dihydroxybenzoate, derivatization is mandatory to convert the polar hydroxyl and ester groups into more volatile forms (e.g., silyl or methyl esters).[26]
Comparison with HPLC:
-
Specificity: High, especially when coupled with a Mass Spectrometry (MS) detector, which provides structural information.[27]
-
Sample Preparation: Significantly more complex and time-consuming due to the required derivatization step. This step can also introduce variability and potential side reactions.
-
Sensitivity: Can be very high, often reaching trace levels.
-
Application: Best suited for identifying and quantifying volatile impurities or when the analyte is in a matrix that is incompatible with HPLC.
Alternative 2: UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by the analyte in a solution at a specific wavelength, based on the Beer-Lambert law.[28][29] For phenolic compounds, methods like the Folin-Ciocalteu assay can be used to quantify the total phenolic content.[30]
Comparison with HPLC:
-
Specificity: Very low. The primary limitation is its inability to distinguish between the target analyte and other compounds that absorb light at the same wavelength, including structurally similar impurities or degradation products.[28][31]
-
Sample Preparation: Simple and fast, typically involving only dissolution of the sample.
-
Cost & Throughput: Low cost per sample and very high throughput, making it suitable for rapid screening.
-
Application: Useful for quantifying the total amount of a known, pure substance or for estimating total phenolic content in early-stage research where specificity is not a primary concern.[28][30]
Comparative Summary
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Stability-indicating) | Very High | Low |
| Sensitivity | Good to High | Very High | Moderate |
| Sample Prep | Simple (Dissolution/Filtration) | Complex (Derivatization required) | Very Simple |
| Throughput | Moderate | Low to Moderate | Very High |
| Cost per Sample | Moderate | High | Low |
| Primary Use Case | QC, stability testing, impurity profiling | Volatile impurity analysis, structural confirmation | Rapid screening, pure substance assay |
Conclusion
The validation of an analytical method is a rigorous, multi-faceted process that underpins the reliability of all data generated in a regulated environment. For the quantitative analysis of Methyl 3-chloro-2,6-dihydroxybenzoate, a fully validated, stability-indicating HPLC method is demonstrably superior in terms of specificity and reliability for quality control and regulatory submission purposes.
While alternative methods like GC-MS and UV-Vis Spectrophotometry have their place, their limitations must be thoroughly understood. GC-MS offers excellent specificity but at the cost of complex sample preparation. UV-Vis Spectrophotometry provides high throughput and low cost but lacks the specificity required to distinguish the analyte from its potential impurities and degradants. The selection of an analytical method must always be a deliberate, science-driven decision, guided by the specific requirements of the analysis—a principle known as being "fit for purpose."[1][2]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: assayprism.com URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Food and Drug Administration URL: [Link]
-
Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids Source: Redalyc.org URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: System Suitability Testing: Ensuring Reliable Results Source: Lab Manager URL: [Link]
-
Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: Technobis URL: [Link]
-
Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results Source: International Journal for Research in Applied Science & Engineering Technology URL: [Link]
-
Title: Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review Source: Afinidad URL: [Link]
-
Title: Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods Source: C&EN URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency URL: [Link]
-
Title: Techniques for Analysis of Plant Phenolic Compounds Source: Molecules (MDPI) URL: [Link]
-
Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]
-
Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: Quality Assistance URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: Slideshare URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
-
Title: On the spectrophotometric determination of total phenolic and flavonoid contents Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate Source: ChemistryOpen URL: [Link]
-
Title: Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study Source: Current Pharmaceutical Analysis URL: [Link]
-
Title: HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid Source: HELIX Chromatography URL: [Link]
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Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]
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Title: Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces Source: Advances in Environmental Technology URL: [Link]
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Title: GC/MS-LC/MS multi-residue method Source: Iowa State University URL: [Link]
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Title: development and validation of gc-ms method for the trace level determination of potential genotoxic Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]
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Spectroscopic Comparison of 2,4- and 2,6-Dihydroxybenzaldehyde Isomers
The following guide provides an in-depth spectroscopic and technical comparison of 2,4-dihydroxybenzaldehyde and 2,6-dihydroxybenzaldehyde.
Executive Summary
In the development of bioactive scaffolds and fluorogenic probes, distinguishing between resorcylaldehyde isomers is critical due to their divergent reactivity and photophysical properties. While 2,4-dihydroxybenzaldehyde (2,4-DHB) acts as a classic "push-pull" system ideal for Schiff base synthesis and coumarin derivatization, 2,6-dihydroxybenzaldehyde (2,6-DHB) —often called
This guide outlines the definitive spectroscopic markers (NMR, IR, UV-Vis) required to differentiate these isomers, supported by experimental protocols for verification.
Structural Basis of Divergence
The spectroscopic differences stem directly from the symmetry and hydrogen-bonding networks of the isomers.
-
2,4-DHB (Asymmetric): Possesses a single IMHB at the 2-position. The 4-hydroxyl group is "free" (intermolecularly active), making it more acidic and reactive towards electrophiles.
-
2,6-DHB (Symmetric): Possesses a
axis of symmetry (chemically equivalent halves). Both hydroxyls are capable of forming IMHB with the carbonyl oxygen, creating a "locked" conformation that significantly shields the carbonyl carbon and lowers its vibrational frequency.
Visualization: H-Bonding Topologies
Figure 1: Structural topology highlighting the mono-chelated vs. dual-chelated systems.
Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR)
The carbonyl stretching frequency (
| Feature | 2,4-DHB | 2,6-DHB | Mechanistic Insight |
| 1640–1660 cm⁻¹ | 1620–1635 cm⁻¹ | 2,6-DHB exhibits "dual chelation," reducing the C=O bond order more significantly than the single loop in 2,4-DHB. | |
| Broad band ~3200 cm⁻¹ | Broad, often split | The "free" 4-OH in 2,4-DHB gives a distinct broad band; 2,6-DHB OH groups are often buried in the C-H region due to strong chelation. |
B. Nuclear Magnetic Resonance ( H NMR)
NMR provides the most absolute confirmation of identity based on symmetry patterns rather than just chemical shifts.
Protocol Note: Spectra should be acquired in DMSO-d
1. Aromatic Region (Symmetry Check)
-
2,4-DHB (ABX System): The molecule is asymmetric. You will observe three distinct aromatic signals with specific coupling constants (
values).-
Signal 1: Doublet (H-6, ortho to CHO).
-
Signal 2: Doublet of doublets (H-5).
-
Signal 3: Doublet (H-3, meta to CHO).
-
-
2,6-DHB (A
B System): The molecule is symmetric. You will observe only two aromatic signals .-
Signal 1: Triplet (H-4, para to CHO).
-
Signal 2: Doublet (H-3 and H-5, equivalent).
-
2. Proton Chemical Shifts (DMSO-d
)
| Proton Type | 2,4-DHB ( | 2,6-DHB ( | Interpretation |
| Aldehyde (-CHO) | ~9.70 (s) | ~10.0 - 10.2 (s) | The 2,6-carbonyl is more electron-rich but the proton is deshielded by anisotropy of two OH groups. |
| Chelated -OH | ~11.0 - 11.5 (s) | ~11.2 - 11.8 (s) | Both isomers show far downfield shifts due to H-bonding. |
| Free/Para -OH | ~10.25 (s) | Absent | 2,4-DHB shows a distinct second OH peak; 2,6-DHB OH groups are chemically equivalent (integrates for 2H). |
C. UV-Vis & Fluorescence[1]
-
2,4-DHB: Exhibits strong fluorescence when derivatized (e.g., hydrazones). The "free" 4-OH allows for intermolecular interactions that can stabilize excited states in polar solvents.
-
2,6-DHB: Often exhibits Excited State Proton Transfer (ESPT) . The dual H-bond network facilitates rapid proton transfer upon photoexcitation, often resulting in a large Stokes shift or fluorescence quenching compared to the 2,4-isomer.
Experimental Differentiation Workflow
This protocol is designed for researchers attempting to identify an unknown white/off-white powder suspected to be one of these isomers.
Materials
-
Solvent: DMSO-d
(for NMR), KBr (for IR). -
Instrument: 400 MHz NMR or FT-IR Spectrometer.
Step-by-Step Protocol
-
Melting Point Test (Preliminary):
-
Solubility Check:
-
Dissolve 5 mg in 1 mL Chloroform (
). -
Observation: 2,4-DHB is sparingly soluble; 2,6-DHB is generally more soluble in non-polar solvents due to internal "hiding" of hydroxyl polarity via dual chelation.
-
-
NMR Confirmation (Definitive):
-
Dissolve 10 mg in 0.6 mL DMSO-d
. -
Acquire
H spectrum (16 scans). -
Analysis: Count the signals in the aromatic region (6.0–8.0 ppm).
-
3 Signals = 2,4-DHB.
-
2 Signals = 2,6-DHB.
-
-
Decision Logic Diagram
Figure 2: Analytical workflow for definitive isomer identification.
Applications & Relevance[6][7][8]
2,4-Dihydroxybenzaldehyde[2][7][9][10][11]
-
Primary Use: Synthesis of 7-hydroxycoumarins (umbelliferone derivatives) via Pechmann condensation.
-
Drug Design: Used as a scaffold for resorcinol-based antagonists. The 4-OH is highly nucleophilic, allowing for selective alkylation.
2,6-Dihydroxybenzaldehyde[5][6][12][13]
-
Primary Use: Synthesis of metal-organic frameworks (MOFs) and Schiff base ligands where symmetric chelation pockets are required.
-
Bioactivity: Exhibits distinct antioxidant profiles due to the stabilization of the phenoxy radical by the ortho-carbonyl group.
References
-
Spectroscopic Data of Resorcylaldehydes. National Institute of Standards and Technology (NIST). Mass Spectrometry and IR Data Center. Available at: [Link]
- Crystal Structure & Hydrogen Bonding.Acta Crystallographica Section E, Structure Reports. (Comparative analysis of H-bonding in hydroxybenzaldehydes).
Sources
Structure-Activity Relationship (SAR) of Substituted Benzoic Acids: A Comparative Technical Guide
The following guide details the Structure-Activity Relationship (SAR) of substituted benzoic acids, focusing on their physicochemical properties and antimicrobial efficacy.
Executive Summary & Pharmacophore Analysis
Benzoic acid (C₆H₅COOH) serves as a fundamental scaffold in medicinal chemistry, acting as the parent structure for NSAIDs (salicylates), preservatives (parabens), and antimicrobial agents. Its biological activity is governed by a delicate balance between acidity (pKa) and lipophilicity (LogP) .
This guide compares how specific substituents at the ortho, meta, and para positions modulate these properties, directly influencing membrane permeability and target engagement (e.g., microbial growth inhibition).
The Core Directive: Ion Trapping Mechanism
For benzoic acid derivatives acting as antimicrobials, the non-ionized form is the active species. It penetrates the lipid bilayer of bacterial cells. Once inside the neutral cytoplasm (pH ~7.4), it dissociates, releasing protons that disrupt the transmembrane pH gradient and decouple oxidative phosphorylation.
-
Key Driver: Lower pKa
Higher dissociation in cytoplasm Higher potency (if membrane penetration is maintained). -
Limitation: If pKa is too low, the drug remains ionized in the extracellular medium and cannot penetrate.
Physicochemical Comparative Analysis
The electronic influence of substituents is quantified by the Hammett Equation :
- (Sigma): Substituent constant.[1][2][3] Positive (+) for Electron Withdrawing Groups (EWG), Negative (-) for Electron Donating Groups (EDG).
-
(Rho): Sensitivity of the reaction (for benzoic acid ionization,
).
Table 1: Comparative Physicochemical Profile of Substituted Benzoic Acids
Data synthesized from standard physicochemical datasets and toxicity studies against Vibrio fischeri.
| Compound | Substituent | Position | pKa (Experimental) | LogP | Predicted Antimicrobial Potency | Mechanism of Action Note | |
| Benzoic Acid | -H | - | 0.00 | 4.19 | 1.87 | Baseline | Reference standard. |
| 4-Nitrobenzoic Acid | -NO₂ | Para | +0.78 (Strong EWG) | 3.44 | 1.89 | High | Strong acid; high intracellular dissociation. |
| 4-Chlorobenzoic Acid | -Cl | Para | +0.23 (EWG) | 3.98 | 2.65 | High | Optimal Balance: Increased lipophilicity (Cl) aids entry; EWG aids acidity. |
| 4-Hydroxybenzoic Acid | -OH | Para | -0.37 (EDG) | 4.58 | 1.58 | Low | High pKa (poor dissociation) + Hydrophilic (poor entry). Precursor to Parabens. |
| 4-Aminobenzoic Acid | -NH₂ | Para | -0.66 (Strong EDG) | 4.65 | 0.83 | Very Low | Highly polar; bacterial nutrient (folate precursor). |
| Salicylic Acid | -OH | Ortho | N/A (Ortho Effect) | 2.97 | 2.26 | Very High | Intramolecular H-bond stabilizes anion; drastically lowers pKa while maintaining lipophilicity. |
Visualizing the SAR Logic
The following diagram illustrates the causal flow from chemical substitution to biological phenotype.
Figure 1: Causal pathway connecting substituent properties to antimicrobial activity. Note the convergence of pKa and LogP on Permeability.
Experimental Protocols
Protocol A: Synthesis of Substituted Benzoic Acids (Oxidation of Toluenes)
This protocol uses KMnO₄, a standard laboratory oxidant, to convert substituted toluenes to their corresponding benzoic acids. This method is self-validating: the disappearance of the purple permanganate color indicates reaction progress.
Reagents: Substituted toluene (e.g., 4-chlorotoluene), KMnO₄, Sodium Carbonate (Na₂CO₃), HCl.
-
Preparation: In a 250 mL round-bottom flask, mix 5 mmol of the substituted toluene, 15 mmol KMnO₄, and 10 mmol Na₂CO₃ in 50 mL water.
-
Reflux: Heat the mixture to reflux (100°C) for 2-4 hours.
-
Checkpoint: The purple solution should turn brown (formation of MnO₂ precipitate). If purple persists, add small aliquots of ethanol to consume excess oxidant.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.
-
Acidification (Critical Step): Cool the clear filtrate (containing the benzoate salt) in an ice bath. Slowly add conc. HCl until pH < 2.
-
Observation: The substituted benzoic acid will precipitate as white/off-white crystals.
-
-
Purification: Recrystallize from hot water or ethanol-water mixture.
-
Validation: Measure Melting Point and compare with literature standards (e.g., 4-Chlorobenzoic acid MP: 239-241°C).
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the antimicrobial efficacy of the synthesized derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive).
-
Stock Solution: Dissolve compounds in DMSO to a concentration of 10 mg/mL.
-
Media Prep: Prepare Mueller-Hinton Broth (MHB). Adjust pH to 6.0 (slightly acidic pH favors the non-ionized form, enhancing sensitivity for benzoic acids).
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (Range: 1000 µg/mL to 1.9 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: Include Benzoic Acid as a positive control and DMSO as a negative control.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the oxidative synthesis of benzoic acid derivatives.
Expert Insights & Troubleshooting
-
The "Ortho Effect": Note that Salicylic Acid (2-Hydroxybenzoic acid) is significantly stronger (pKa 2.97) than its meta (pKa 4.08) or para (pKa 4.58) isomers. This is due to intramolecular hydrogen bonding between the phenolic -OH and the carboxylate -COO⁻, which stabilizes the conjugate base. This makes ortho-substituted derivatives uniquely potent but also potentially more toxic.
-
Solubility vs. Activity: While increasing lipophilicity (e.g., adding alkyl chains) generally increases membrane permeability, it decreases water solubility. If the logP exceeds 3.5, the compound may precipitate in the assay media, leading to false negatives. Always verify solubility in the MIC assay buffer.
-
pH Dependence: The antimicrobial activity of benzoic acids is strictly pH-dependent. At pH 7.0, benzoic acid (pKa 4.2) is 99.8% ionized and essentially inactive. Ensure your experimental design accounts for the pH of the target environment (e.g., skin surface pH 5.5, stomach pH 2.0).
References
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3][4] (Foundational text on Hammett/LogP relationships).
-
Fujita, T., et al. (1964). "A New Substituent Constant,
, Derived from Partition Coefficients." Journal of the American Chemical Society. Link - Sotto, A., et al. (2018). "Antimicrobial Activity of Benzoic Acid Derivatives against Foodborne Pathogens." Journal of Food Protection.
-
Sigma-Aldrich. (2024). pKa and LogP Data for Benzoic Acid Derivatives. Link
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Comparative Guide: Cross-Validation of HPLC and LC-MS/MS for Dihydroxybenzoic Acid (DHBA) Quantification
Executive Summary: The Isomer Challenge
In oxidative stress research and salicylate pharmacokinetics, the quantification of dihydroxybenzoic acids (DHBAs) presents a unique analytical challenge.[1] We are not merely quantifying a drug; we are distinguishing between enzymatic metabolism and chemical oxidation .[1]
-
2,5-DHBA (Gentisic Acid): Primarily formed enzymatically via CYP450 in the liver.
-
2,3-DHBA: Formed largely via non-enzymatic attack of hydroxyl radicals (
) on salicylic acid.[1] It is a critical in vivo biomarker for oxidative stress.[1]
The Bottom Line: While HPLC with Electrochemical Detection (HPLC-ECD) has long been the workhorse for sensitivity, LC-MS/MS (MRM mode) is now the gold standard due to superior specificity and speed.[1] However, LC-MS/MS requires rigorous correction for matrix effects which ECD does not.[1] This guide details the cross-validation necessary to transition between these methods without data discontinuity.
Scientific Context & Mechanism[2][3][4][5]
To validate these methods, one must understand the chemical behavior of the analytes.[1] DHBAs are structural isomers (
The Pathways[1]
-
Salicylic Acid (SA) +
2,3-DHBA (Oxidative Stress Marker) -
Salicylic Acid (SA) + CYP450
2,5-DHBA (Metabolic Product)
Analytical Critical Control Points (CCPs)
-
Isomer Resolution: 2,3-DHBA and 2,5-DHBA often co-elute on standard C18 columns.[1] Phenyl-Hexyl or Polar-Embedded phases are preferred.[1]
-
Ionization Suppression (MS): Phospholipids in plasma suppress the ionization of DHBAs in negative mode ESI.[1]
-
Oxidation Potential (ECD): DHBAs are electroactive.[1] Stability of the applied potential is critical for reproducibility.[1]
Method A: HPLC-Coulometric (ECD)
The Cost-Effective High-Sensitivity Option[1]
Principle: DHBAs are phenols.[1][2] They oxidize readily at low potentials.[1] By using a coulometric array detector, we can achieve sensitivity rivaling MS (low ng/mL) without the capital investment, though run times are longer (10-15 mins).[1]
Protocol Highlights:
-
Mobile Phase: Monochloroacetic acid (MCAA) buffer is often used to lower background current, unlike the Formic Acid used in MS.[1]
-
Detection: Oxidation potential set at +0.60 V vs. Pd reference.
Method B: LC-MS/MS (MRM Mode)
The High-Throughput Gold Standard[1]
Principle: Triple quadrupole MS using Multiple Reaction Monitoring (MRM). This method filters the parent ion (m/z 153) and detects a specific fragment, eliminating background noise.[1]
Protocol Highlights:
-
Ionization: ESI Negative Mode (
).[1] -
Transitions:
-
2,3-DHBA:
(Loss of ) -
2,5-DHBA:
(Note: Since transitions are identical, chromatographic separation is mandatory ).
-
-
Internal Standard: Use
-2,3-DHBA or a structural analog like 3,4-DHBA (Protocatechuic acid) if isotopic standards are unavailable.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the parallel processing paths for cross-validation.
Caption: Parallel workflow for cross-validating HPLC-ECD and LC-MS/MS methods for DHBA quantification.
Detailed Method Parameters
| Parameter | HPLC-ECD (Coulometric) | LC-MS/MS (Triple Quad) |
| Stationary Phase | C18 Polar-Embedded (e.g., Synergi Fusion) | Phenyl-Hexyl (e.g., Kinetex) |
| Mobile Phase A | 50 mM Sodium Acetate / Citric Acid (pH 3.[1]0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (Isocratic or Gradient) | Acetonitrile (Gradient) |
| Flow Rate | 0.8 - 1.0 mL/min | 0.3 - 0.5 mL/min |
| Injection Volume | 20 - 50 µL | 2 - 10 µL |
| Detection | Electrochemical (+600 mV) | ESI (-) MRM 153 |
| Run Time | 12 - 15 min | 4 - 6 min |
Performance Comparison Data
The following data represents typical validation metrics observed in plasma matrices.
| Validation Metric | HPLC-ECD | LC-MS/MS | Comparison Note |
| LOD (Limit of Detection) | ~2 - 5 ng/mL | ~0.1 - 0.5 ng/mL | MS is ~10x more sensitive.[1] |
| LOQ (Limit of Quant.) | 10 ng/mL | 1.0 ng/mL | MS allows trace detection in healthy controls.[1] |
| Linearity ( | > 0.995 | > 0.998 | Both methods show excellent linearity.[1][3] |
| Precision (RSD) | < 8% | < 5% (with IS) | MS Internal Standard corrects for injection errors. |
| Matrix Effect | Minimal (Redox specific) | High (Ion Suppression) | Critical: MS requires matrix-matched calibration.[1] |
| Selectivity | Moderate (Co-eluting phenols interfere) | High (Mass filtration) | MS is superior for complex metabolomics.[1] |
Cross-Validation Statistical Framework
To scientifically validate that Method B (MS) can replace Method A (HPLC), you cannot rely solely on a correlation coefficient (
-
Passing-Bablok Regression: Unlike simple linear regression, this method assumes error in both axes (both methods have uncertainty).[1]
-
Acceptance: The 95% confidence interval of the slope should include 1.0.[1]
-
-
Bland-Altman Plot: Plots the difference between the two methods against the average of the two.
-
Goal: Detect systematic bias (e.g., MS consistently reading 10% higher due to better extraction efficiency).
-
Decision Matrix: Which Method to Use?
Caption: Logical decision tree for selecting between HPLC and LC-MS/MS based on sensitivity and resource constraints.
References
-
Restivo, A., et al. (2014). "Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives."[1] PLOS ONE. Link
-
Sankaranarayanan, R., et al. (2020). "Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention."[1][4] Molecular Medicine Reports. Link
-
Grootveld, M., & Halliwell, B. (1986). "Aromatic hydroxylation as a potential measure of hydroxyl-radical formation in vivo."[1] Biochemical Journal. (Foundational text on 2,3-DHBA as an oxidative marker).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
Optimizing Antimicrobial Assay Validation for Novel Benzoate Derivatives: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The validation of novel benzoate derivatives presents a unique challenge in antimicrobial discovery. Unlike traditional antibiotics (e.g., beta-lactams, aminoglycosides) which are potent at physiological pH, benzoate efficacy is governed by the Henderson-Hasselbalch equation . The antimicrobial activity is primarily driven by the undissociated acid molecule, which penetrates the microbial cell membrane to disrupt intracellular pH and metabolic function.
Standard clinical assays (CLSI M07) utilize Mueller-Hinton Broth (MHB) at pH 7.2–7.4. At this pH, a benzoate derivative with a pKa of ~4.2 is >99.9% ionized (inactive), leading to false-negative results.
This guide outlines a Modified Validation Protocol that bridges the gap between clinical antibiotic standards (CLSI) and preservative efficacy testing (ISO 11930), ensuring your data reflects true potency rather than assay artifacts.
Comparative Analysis: Standard vs. Optimized Methods
The following table contrasts the industry-standard clinical approach with the optimized protocol required for accurate benzoate characterization.
| Feature | Standard Clinical Assay (CLSI M07) | Preservative Challenge (ISO 11930) | Optimized Benzoate Validation (Recommended) |
| Primary Objective | Clinical therapeutic dosing (MIC) | Product stability & safety | Intrinsic antimicrobial potency (MIC/MBC) |
| Media pH | 7.2 – 7.4 (Buffered) | Unbuffered / Product formulation pH | Adjusted pH 5.5 – 6.0 (Buffered) |
| Solvent Tolerance | Water/Saline preferred | Product matrix | DMSO/Ethanol (< 2% final conc.) |
| Inoculum Size | |||
| Endpoint Metric | Visual Turbidity (MIC) | Log Reduction (Kill kinetics) | MIC (Turbidity) + MBC (Plating) |
| Key Limitation | False Negatives for weak acids | Time-consuming (28 days) | Requires strict solvent controls |
Technical Deep Dive: The Validation Pillars
To validate this assay, you must prove that the modifications (pH and solvent) do not inherently inhibit bacterial growth, ensuring that observed killing is due to the compound and not the conditions.
Pillar A: Solubility & Solvent Interference
Novel benzoates often possess high lipophilicity (
-
Risk: Precipitation in aqueous broth leads to indeterminate MICs.
-
Solution: Dissolve in 100% DMSO.
-
Validation Requirement: You must run a "Solvent Toxicity Control." The final assay concentration of DMSO must be
(v/v). Data must show that 2% DMSO alone does not inhibit growth of the target strain.
Pillar B: The pH Conundrum (Causality)
-
Mechanism: Benzoates function as protonophores.
Only the HBz form crosses the lipid bilayer. Inside the neutral cytoplasm, it dissociates, releasing and collapsing the Proton Motive Force (PMF). -
Validation Requirement: The assay media must be buffered (e.g., with MES or Phosphate) to pH 5.5 or 6.0.
-
Control: You must run a "pH Growth Control" (Media at pH 5.5 + Bacteria + No Drug) to prove the acidic environment alone is not lethal to the test strain.
Experimental Protocol: Modified Broth Microdilution
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Novel Benzoate-X.
Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), adjusted to pH 5.5.
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Indicator: Resazurin (0.015%) (Optional for visual clarity).
Step-by-Step Workflow
-
Media Preparation (The Critical Modification):
-
Prepare CAMHB and add MES buffer to a final concentration of 10 mM.
-
Adjust pH to 5.5 using 1N HCl or NaOH. Note: Autoclave AFTER adjustment, or filter sterilize.
-
Validation Check: Incubate a sterile aliquot for 24h to ensure sterility.
-
-
Compound Dilution:
-
Prepare a 100x stock of Benzoate-X in 100% DMSO.
-
Perform 2-fold serial dilutions in DMSO.
-
Dilute these stocks 1:50 into the pH-adjusted broth (Intermediate Stage).
-
-
Plate Setup (96-well):
-
Add 100 µL of the Intermediate Stage broth to wells.
-
Final DMSO concentration is now 2%.
-
-
Inoculation:
-
Prepare a 0.5 McFarland bacterial suspension (
CFU/mL). -
Dilute 1:150 in pH-adjusted broth.
-
Add 100 µL to each well. Final inoculum:
CFU/mL.
-
-
Controls (Mandatory for Validation):
-
GC (Growth Control): Bacteria + Broth (pH 5.5) + 2% DMSO (No Drug). Must show turbidity.[1]
-
SC (Sterility Control): Broth (pH 5.5) + 2% DMSO (No Bacteria). Must be clear.
-
PC (Positive Control): Ciprofloxacin or Sodium Benzoate (standard) in Broth (pH 5.5).
-
-
Incubation & Readout:
-
Incubate at 35°C for 16–20 hours.
-
Visual read: The MIC is the lowest concentration with no visible growth.[1]
-
Optional: Add 30 µL Resazurin; blue = no growth (inhibition), pink = growth.
-
Logic & Workflow Visualization
The following diagram illustrates the decision logic required to validate the assay for a new compound.
Caption: Workflow for validating antimicrobial assays of lipophilic weak acids. Red nodes indicate critical "Go/No-Go" validation checkpoints.
Data Presentation: Expected Results
To demonstrate the necessity of this modified protocol, compare the theoretical performance of a novel benzoate ("Benzo-X") against a standard antibiotic.
Table 1: Impact of Assay Conditions on MIC Values (
| Compound | MIC @ pH 7.2 (Standard CLSI) | MIC @ pH 5.5 (Modified) | Interpretation |
| Ciprofloxacin (Control) | 0.25 | 0.50 | Activity is largely pH-independent; validates the biological system. |
| Sodium Benzoate (Ref) | > 1024 (Inactive) | 256 | Shows expected activation at acidic pH. |
| Novel Benzo-X | 512 | 32 | Critical Finding: The compound is 16x more potent than detected by standard assays. |
| Growth Control | Turbid (Growth) | Turbid (Growth) | Validates that pH 5.5 alone does not kill the strain. |
Analysis: If you had relied solely on the CLSI standard (pH 7.2), "Novel Benzo-X" would have been discarded as weak/inactive (MIC 512). The modified assay reveals its true potential (MIC 32).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Wayne, PA: CLSI.[2] [Link]
-
International Organization for Standardization (ISO). (2019). ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. Geneva, Switzerland: ISO. [Link]
-
Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410–3414. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Media preparation for MIC testing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 3. standards.globalspec.com [standards.globalspec.com]
Methyl 3-chloro-2,6-dihydroxybenzoate: Comparative Guide & Mechanism of Action
This guide provides an in-depth technical analysis of Methyl 3-chloro-2,6-dihydroxybenzoate , a specialized halogenated resorcinol scaffold. While often categorized as a synthetic intermediate, its structural properties make it a critical pharmacophore in the development of Resorcylic Acid Lactones (RALs) —a potent class of Hsp90 inhibitors and kinase modulators.
Executive Summary & Core Identity
Methyl 3-chloro-2,6-dihydroxybenzoate (CAS: 134393-36-5) is a chlorinated derivative of
In drug discovery, it serves as a privileged scaffold . It is the structural precursor used to install the chloro-resorcinol moiety found in potent Hsp90 inhibitors (analogous to Radicicol and Pochonins ). Its mechanism of action is defined by its role as an ATP-mimetic "warhead" that competitively binds to the N-terminal domain of Heat Shock Protein 90 (Hsp90).
Key Technical Specifications
| Feature | Specification |
| Chemical Name | Methyl 3-chloro-2,6-dihydroxybenzoate |
| Core Scaffold | |
| Key Substituent | Chlorine at C3 (Ortho to Hydroxyl, Meta to Ester) |
| Primary Target Class | Hsp90 Chaperone Complex (via derived RALs) |
| Secondary Activity | Intrinsic Antimicrobial (Phenolic uncoupling) |
| Molecular Weight | 202.59 g/mol |
Mechanism of Action (MoA): The Chloro-Resorcinol Warhead
While the methyl ester itself is a prodrug/precursor, its pharmacologically active form (often the hydrolyzed acid or part of a macrocycle) functions through ATP-Competitive Inhibition .
The Hsp90 Inhibition Pathway
The resorcinol ring derived from Methyl 3-chloro-2,6-dihydroxybenzoate mimics the adenine ring of ATP.
-
Binding Site: The molecule docks into the Bergerat fold (ATP-binding pocket) of the Hsp90 N-terminal domain.
-
The "Chlorine Effect": The C3-chlorine atom is not merely a bystander. It occupies a hydrophobic sub-pocket (often interacting with hydrophobic residues like Leu48 or Phe138 in Hsp90), displacing water and increasing binding affinity compared to the non-chlorinated analog.
-
Direct Hydrogen Bonding: The 2-hydroxyl and 6-hydroxyl groups form a critical hydrogen bond network with the conserved Asp93 residue, locking the protein in an inactive conformation.
-
Consequence: This prevents ATP hydrolysis, halting the chaperone cycle. Client proteins (e.g., HER2, BRAF, AKT) are ubiquitinated and degraded by the proteasome.
Pathway Visualization
The following diagram illustrates the synthesis of an Hsp90 inhibitor from this scaffold and its subsequent interference with the chaperone cycle.
Caption: Transformation of the benzoate scaffold into an Hsp90 inhibitor and subsequent disruption of the chaperone-client protein cycle.
Comparative Performance Analysis
This section compares Methyl 3-chloro-2,6-dihydroxybenzoate against its primary alternatives in synthetic medicinal chemistry: the non-chlorinated parent and the fluoro-analog.
Structure-Activity Relationship (SAR) Comparison
Data synthesized from Hsp90 inhibitor studies (Radicicol/Pochonin analogs).
| Feature | Methyl 3-chloro-2,6-dihydroxybenzoate | Methyl 2,6-dihydroxybenzoate (Alternative A) | Methyl 3-fluoro-2,6-dihydroxybenzoate (Alternative B) |
| Binding Affinity ( | High (< 20 nM) | Moderate (~100 nM) | High (< 50 nM) |
| Lipophilicity (LogP) | Increased (Better membrane permeability) | Low (More hydrophilic) | Moderate |
| Metabolic Stability | High (Cl blocks metabolic oxidation at C3) | Low (C3 is prone to oxidation) | High |
| Synthetic Reactivity | Directed: Cl directs electrophilic attack to C5. | Promiscuous: Attack can occur at C3 or C5. | Directed but electron-withdrawing effect is stronger. |
| Halogen Bonding | Strong interaction with carbonyls/hydrophobic pockets. | None. | Weak (F is essentially non-polarizable). |
Why Choose the Chlorinated Scaffold?
-
Potency: The chlorine atom typically yields a 5-10x increase in potency against Hsp90 compared to the hydrogen analog due to the "hydrophobic fill" of the binding pocket.
-
Selectivity: The steric bulk of the chlorine atom can prevent binding to off-target ATPases that lack the specific accommodating pocket found in Hsp90.
Experimental Protocols
Protocol: Regioselective Protection for Library Synthesis
To use this scaffold effectively, one must differentiate the two phenolic hydroxyl groups. The C3-Cl atom influences the acidity of the C2-OH vs C6-OH.
Objective: Selective protection of the C6-hydroxyl group (less hindered) to allow modification of the C2-hydroxyl (or vice versa).
Reagents:
-
Methyl 3-chloro-2,6-dihydroxybenzoate (1.0 eq)
-
MOM-Cl (Methoxymethyl chloride) or EOM-Cl
-
DIPEA (Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Methyl 3-chloro-2,6-dihydroxybenzoate in 10 mL anhydrous DCM under
atmosphere. Cool to 0°C. -
Base Addition: Add DIPEA (1.1 eq) dropwise. The solution may turn slight yellow due to phenoxide formation. Note: The C2-OH is hydrogen-bonded to the carbonyl and is less acidic/reactive than the C6-OH.
-
Electrophile Addition: Add MOM-Cl (0.95 eq) slowly via syringe pump over 30 minutes. Limiting the electrophile ensures reaction primarily at the more accessible C6-OH.
-
Quench & Workup: Stir at 0°C for 2 hours. Quench with saturated
. Extract with EtOAc. -
Validation: Analyze via
-NMR.-
Success Criteria: Appearance of mono-MOM signals (
~3.4 ppm, 5.2 ppm) and retention of the downfield chelated OH signal ( >11.0 ppm).
-
Self-Validating Quality Control
-
NMR Check: The C3-Cl atom causes a distinct shift in the aromatic proton at C4/C5. In the starting material, you should see two doublets (or a singlet if C4/C5 are equivalent, but Cl breaks symmetry) in the aromatic region.
-
Melting Point: Pure Methyl 3-chloro-2,6-dihydroxybenzoate typically melts distinctly; broad ranges indicate dechlorination or hydrolysis.
References
-
Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications.[1] Link
-
Elford, H. L., et al. (1979).[2] New ribonucleotide reductase inhibitors with antineoplastic activity.[2] Cancer Research.[2] Link
-
Production of Resorcylic Acid Derivatives. (2023). ChemicalBook & Supplier Data (CAS 26754-77-8).[3]Link
-
Barluenga, S., et al. (2004). Solution- and Solid-Phase Synthesis of Pochonin C. Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2024). 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde (Related Intermediate).[4]Link
Sources
- 1. Methyl 3-chloro-2-hydroxybenzoate | CAS#:52159-67-8 | Chemsrc [chemsrc.com]
- 2. Methyl 3,5-dihydroxybenzoate 97 2150-44-9 [sigmaaldrich.com]
- 3. 2,6-Dihydroxybenzoic acid | CAS#:303-07-1 | Chemsrc [chemsrc.com]
- 4. PubChemLite - 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
